Tos-aminoxy-Boc-PEG4-Tos
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[2-[2-[2-[(4-methylphenyl)sulfonyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO11S2/c1-22-6-10-24(11-7-22)40(30,31)28(26(29)39-27(3,4)5)37-20-18-35-16-14-34-15-17-36-19-21-38-41(32,33)25-12-8-23(2)9-13-25/h6-13H,14-21H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRDQGCADASLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)OC(C)(C)C)OCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Tos-aminoxy-Boc-PEG4-Tos: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tos-aminoxy-Boc-PEG4-Tos, a versatile heterobifunctional linker. It is designed to serve as a valuable resource for researchers and scientists engaged in the fields of bioconjugation, drug delivery, and particularly in the burgeoning area of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
This compound is a precisely designed chemical entity that incorporates three key functional components: a Boc-protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and a tosyl (tosylate) group. This trifecta of functionalities imparts a unique set of properties that are highly advantageous for the construction of complex biomolecules.
The molecule's structure facilitates a sequential and controlled conjugation strategy. The Boc (tert-butyloxycarbonyl) protecting group on the aminooxy moiety can be selectively removed under mild acidic conditions, revealing a reactive aminooxy group. This group can then chemoselectively ligate with molecules containing an aldehyde or ketone functionality to form a stable oxime bond.[1] On the other end of the molecule, the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling conjugation with nucleophiles such as amines, thiols, or hydroxyls.[2][3]
The central PEG4 spacer is a critical element that enhances the overall utility of the linker. The hydrophilic nature of the polyethylene (B3416737) glycol chain significantly improves the aqueous solubility of the linker and any subsequent conjugate, which is often a challenge with large, hydrophobic biomolecules like PROTACs.[4][5] The defined length of the PEG4 spacer also provides precise spatial control between the two conjugated entities.
Visualization of the Chemical Structure
Caption: Functional components of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various suppliers.[2][6]
| Property | Value |
| Molecular Formula | C20H33NO9S |
| Molecular Weight | 463.6 g/mol |
| CAS Number | 1807539-01-0 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | -20°C, desiccated |
Applications in Bioconjugation and PROTAC Synthesis
The primary application of this compound is as a heterobifunctional linker in the synthesis of PROTACs.[7][8] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[9] They consist of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
The structure of this compound is ideally suited for this purpose. It allows for the sequential and directed assembly of a PROTAC molecule. For instance, the tosyl group can be reacted with an amine-containing E3 ligase ligand. Following this, the Boc group on the aminooxy end can be removed, and the resulting free aminooxy group can be ligated with an aldehyde-functionalized ligand for the target protein.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the logical steps involved in utilizing this compound for the synthesis of a PROTAC.
References
- 1. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Tos-aminoxy-Boc-PEG4-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-aminoxy-Boc-PEG4-Tos, systematically named tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate, is a heterobifunctional crosslinker pivotal in the burgeoning field of targeted protein degradation. As a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker, it facilitates the synthesis of PROTAC molecules designed to recruit specific E3 ubiquitin ligases to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1][2] This guide provides a comprehensive overview of its synthesis and characterization, offering detailed experimental protocols and data presentation for researchers in drug discovery and development.
The structure of this compound incorporates a Boc-protected aminoxy group, a tetraethylene glycol (PEG4) spacer, and a terminal tosyl group. The Boc protecting group can be removed under mild acidic conditions to reveal a reactive aminoxy functional group.[3] The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling facile conjugation to a ligand for the target protein.[3]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the sequential modification of a PEG4 backbone. A plausible synthetic route, adapted from general organic synthesis procedures and patent literature for similar compounds, is outlined below. The key steps involve the mono-Boc protection of an amino-PEG alcohol, followed by tosylation of the terminal hydroxyl group.
Experimental Protocol: Synthesis
Step 1: Synthesis of Boc-NH-PEG4-OH
-
Materials: Tetraethylene glycol, di-tert-butyl dicarbonate (B1257347) (Boc₂O), sodium hydride (NaH), tetrahydrofuran (B95107) (THF), N-(2-bromoethoxy)phthalimide, hydrazine, ethanol (B145695), dichloromethane (B109758) (DCM), sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Procedure for amino-PEG4-OH synthesis (intermediate):
-
To a solution of tetraethylene glycol (excess) in anhydrous THF, add NaH portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes, then add N-(2-bromoethoxy)phthalimide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the resulting phthalimido-PEG4-OH in ethanol and add hydrazine.
-
Reflux the mixture for 4 hours.
-
After cooling, filter the precipitate and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield amino-PEG4-OH.
-
-
Procedure for Boc protection:
-
Dissolve amino-PEG4-OH in a mixture of DCM and saturated aqueous NaHCO₃ solution.
-
Add a solution of Boc₂O in DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain Boc-NH-PEG4-OH, which can be purified by column chromatography.[5]
-
Step 2: Synthesis of this compound (Final Product)
-
Materials: Boc-NH-PEG4-OH, p-toluenesulfonyl chloride (TsCl), triethylamine (B128534) (TEA) or pyridine (B92270), anhydrous dichloromethane (DCM), 0.1 N HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve Boc-NH-PEG4-OH (1 equivalent) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until completion as monitored by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with water, 0.1 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₃NO₉S | [2] |
| Molecular Weight | 463.54 g/mol | [2] |
| Appearance | Solid Powder | [2] |
| Purity | ≥98% | [2] |
| Storage Condition | -20°C | [3] |
Experimental Protocols: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve 5-10 mg of the sample in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer. The characteristic peaks of the tosyl group (aromatic protons and methyl protons), the PEG chain (methylene protons), and the Boc group (tert-butyl protons) should be observed and integrated.
-
¹³C NMR: Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent. Record the spectrum to identify the carbon signals corresponding to the tosyl, PEG, and Boc moieties.
2. Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Dissolve a small amount of the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Infuse the solution into the ESI source. The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed at the calculated m/z value.
3. High-Performance Liquid Chromatography (HPLC)
-
Method: Use a reverse-phase C18 column. A typical mobile phase would be a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 254 nm (for the tosyl group). The purity of the compound is determined by the percentage of the area of the main peak.
Expected Characterization Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.1 (t, 2H, CH₂-OTs), ~3.6-3.8 (m, 14H, PEG CH₂), ~2.4 (s, 3H, Ar-CH₃), ~1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~156 (C=O), ~145, ~133, ~130, ~128 (Ar-C), ~80 (C(CH₃)₃), ~70-71 (PEG CH₂), ~69 (CH₂-OTs), ~28 (C(CH₃)₃), ~21 (Ar-CH₃) |
| ESI-MS | m/z ≈ 464.19 ([M+H]⁺), 486.17 ([M+Na]⁺) |
| HPLC | A single major peak with a purity of ≥98% |
Application in PROTAC Technology
This compound serves as a crucial building block in the synthesis of PROTACs. The logical workflow for its application in PROTAC development is depicted below.
PROTAC Mechanism of Action
References
The Versatility of Tos-aminoxy-Boc-PEG4-Tos: A Technical Guide for Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, known more formally as t-Boc-Aminooxy-PEG4-Tosyl (CAS: 1807539-01-0), is a sophisticated chemical tool with significant applications in modern biochemistry, particularly in the fields of bioconjugation and targeted protein degradation. This guide provides an in-depth look at its structure, mechanisms of action, and detailed protocols for its use.
Core Concepts and Chemical Properties
t-Boc-Aminooxy-PEG4-Tosyl is a molecule designed with three key functional components:
-
A tert-Butyloxycarbonyl (Boc)-protected Aminooxy Group: This moiety is central to the formation of stable oxime bonds. The Boc protecting group ensures the aminooxy functionality remains inert until its strategic removal under acidic conditions. Once deprotected, the aminooxy group (-ONH₂) exhibits high chemoselectivity for aldehydes and ketones, forming a robust oxime linkage.
-
A Tetraethylene Glycol (PEG4) Spacer: This hydrophilic spacer imparts several advantageous properties to the linker and the resulting conjugates.[1] It enhances aqueous solubility, provides flexibility, and creates a defined distance between the conjugated molecules, which can be critical for maintaining their biological activity.[1]
-
A Tosyl (Tos) Group: The tosylate is an excellent leaving group, making the other end of the linker highly reactive towards nucleophiles such as amines, thiols, and hydroxyls through Sₙ2 nucleophilic substitution reactions.[2][3]
This trifecta of functionalities allows for a modular and controlled approach to covalently linking distinct molecular entities.
Primary Applications in Biochemistry
The unique structure of t-Boc-Aminooxy-PEG4-Tos lends itself to two primary, high-impact applications: advanced bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Bioconjugation via Oxime Ligation
Oxime ligation is a powerful bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes.[4] The reaction between a deprotected aminooxy group and an aldehyde or ketone is efficient and forms a highly stable oxime bond.[5] This makes the linker ideal for:
-
Protein and Peptide Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins or peptides that have been engineered to contain an aldehyde or ketone group.
-
Surface Immobilization: Covalently attaching biomolecules to surfaces for applications in diagnostics and biomaterials.
-
Creation of Complex Biomolecular Architectures: Linking different classes of biomolecules, such as peptides to oligonucleotides or proteins to carbohydrates.[5]
Synthesis of PROTACs
PROTACs are revolutionary therapeutic agents designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins.[6][7] A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[8]
t-Boc-Aminooxy-PEG4-Tos is an exemplary linker for PROTAC synthesis. Its bifunctional nature allows for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand, forming the complete heterobifunctional PROTAC molecule. The PEG4 spacer is particularly crucial in this context, as the length and flexibility of the linker are critical determinants of the stability and efficacy of the ternary complex (PROTAC-POI-E3 ligase) required for protein degradation.[7]
Quantitative Data and Reaction Parameters
The efficiency of reactions involving t-Boc-Aminooxy-PEG4-Tos is dependent on several factors. The following tables summarize key quantitative parameters for the deprotection and ligation steps, synthesized from studies on analogous systems.
| Parameter | Condition | Typical Time | Yield | Notes |
| Boc Deprotection | Trifluoroacetic Acid (TFA) in DCM (1:1) | 30-60 min | >95% | A very common and efficient method. The resulting amine salt is often used directly in the next step.[9] |
| 4M HCl in Dioxane or Ethyl Acetate | 1-4 hours | >90% | A milder alternative to TFA, useful for substrates sensitive to strong acid.[9] | |
| Oxalyl chloride in Methanol (B129727) | 1-4 hours | >90% | A mild, room temperature method suitable for a diverse range of substrates. |
Table 1: Boc-Deprotection Reaction Parameters. This table outlines common conditions for the removal of the Boc protecting group from the aminooxy moiety.
| Parameter | Condition | Typical Time | Relative Rate | Notes |
| Oxime Ligation | pH 4.0-5.0, no catalyst | 12-24 hours | 1x | The reaction is often slow at acidic pH without a catalyst. |
| pH 7.0, no catalyst | > 24 hours | < 1x | The uncatalyzed reaction is significantly slower at neutral pH. | |
| Catalyzed Ligation | pH 7.0, 100 mM Aniline (B41778) | 2-8 hours | ~40x | Aniline significantly accelerates the reaction at neutral pH, making it more amenable to biological applications. However, aniline can be toxic to cells. |
| pH 7.0, 100 mM m-phenylenediamine (B132917) (mPDA) | 1-4 hours | ~80x | mPDA is a more efficient catalyst than aniline at the same concentration. | |
| pH 7.0, 750 mM m-phenylenediamine (mPDA) | < 5 minutes | > 400x | The high solubility of mPDA allows for its use at high concentrations, leading to dramatic rate enhancements. This is particularly useful for time-sensitive applications like radiolabeling.[5] | |
| Substrate Reactivity | Aldehyde vs. Ketone (with 100 mM Aniline catalyst) | - | ~100x faster | Aldehydes are significantly more reactive than ketones in oxime ligation reactions.[5] |
Table 2: Oxime Ligation Reaction Parameters. This table provides a comparison of typical reaction conditions and relative rates for oxime ligation, highlighting the crucial role of catalysts.
Experimental Protocols
The following are detailed, generalized protocols for the use of t-Boc-Aminooxy-PEG4-Tos in a typical bioconjugation or PROTAC synthesis workflow.
Protocol 1: Boc-Deprotection of the Aminooxy Group
This protocol describes the removal of the Boc protecting group to activate the aminooxy functionality.
-
Dissolution: Dissolve t-Boc-Aminooxy-PEG4-Tos in a suitable organic solvent, such as Dichloromethane (DCM).
-
Acid Treatment: Add an equal volume of Trifluoroacetic Acid (TFA) to the solution (for a final 1:1 DCM:TFA mixture).[9]
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
-
Washing: Co-evaporate with a solvent like toluene (B28343) or methanol several times to ensure complete removal of residual TFA.
-
Final Product: The resulting deprotected aminooxy-PEG4-Tos (as a TFA salt) can often be used in the subsequent ligation step without further purification.
Protocol 2: Oxime Ligation with an Aldehyde-Containing Biomolecule
This protocol details the conjugation of the deprotected linker to a biomolecule containing an aldehyde or ketone.
-
Biomolecule Preparation: Dissolve the aldehyde- or ketone-functionalized biomolecule (e.g., a protein) in an appropriate aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Linker Addition: Add the deprotected aminooxy-PEG4-Tos (from Protocol 1) to the biomolecule solution. A molar excess of the linker (e.g., 10-50 fold) is typically used.
-
Catalyst Addition: Prepare a stock solution of the catalyst, such as m-phenylenediamine (mPDA), in the reaction buffer. Add the catalyst to the reaction mixture to achieve the desired final concentration (e.g., 100-500 mM).
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time depends on the reactivity of the carbonyl group and the catalyst concentration.
-
Monitoring: Monitor the formation of the conjugate product by LC-MS or Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Purification: Purify the resulting conjugate (Biomolecule-Oxime-PEG4-Tos) using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove excess linker and catalyst.
Protocol 3: Nucleophilic Substitution with a Second Molecule
This protocol describes the final step where the tosyl group is displaced by a nucleophile from a second molecule of interest (e.g., an amine-containing E3 ligase ligand for PROTAC synthesis).
-
Dissolution: Dissolve the purified conjugate (Biomolecule-Oxime-PEG4-Tos from Protocol 2) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Nucleophile: Add the second molecule containing a nucleophilic group (e.g., a primary amine) to the solution. An excess of this molecule is often used.
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to scavenge the p-toluenesulfonic acid byproduct.
-
Incubation: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-70°C) until the reaction is complete, as monitored by LC-MS.
-
Work-up and Purification: Perform an aqueous work-up to remove the base and other water-soluble components. Purify the final bioconjugate by High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Chemical Reactivity Pathway
The following diagram illustrates the two-step conjugation process using t-Boc-Aminooxy-PEG4-Tos.
References
- 1. benchchem.com [benchchem.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. t-Boc-Aminooxy-PEG4-Tos|CAS 1807539-01-0|DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Functional Groups of t-Boc-Aminooxy-PEG4-Tos
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the heterobifunctional linker, t-Boc-Aminooxy-PEG4-Tos. This molecule is a valuable tool in bioconjugation and drug development, featuring three key functional components: a Boc-protected aminoxy group, a flexible PEG4 spacer, and a highly reactive tosyl leaving group.[1] We will explore the unique chemical properties and reactivity of each functional group, present relevant quantitative data, and provide standardized experimental protocols for their use.
Molecular Structure and Physicochemical Properties
t-Boc-Aminooxy-PEG4-Tos is a bifunctional crosslinker designed for the sequential and controlled conjugation of two different molecules.[2] Its structure consists of a terminal t-Boc-protected aminoxy group and a terminal tosyl group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[2][3] This arrangement allows for orthogonal reaction schemes, where each end can be reacted independently under different chemical conditions.
Chemical Structure:
Table 1: Physicochemical Properties of t-Boc-Aminooxy-PEG4-Tos
| Property | Value | Reference |
| Molecular Formula | C20H33NO9S | [2] |
| Molecular Weight (MW) | 463.6 g/mol | [2] |
| CAS Number | 1807539-01-0 | [2] |
| Purity | Typically ≥98% | [2][4] |
| Appearance | Varies (often a liquid or oil) | [5] |
| Storage Conditions | -20°C, keep dry and avoid sunlight | [2][6] |
| Solubility | Soluble in DMSO and other organic solvents. The PEG spacer enhances aqueous solubility. | [1][5] |
Analysis of Functional Groups
The utility of t-Boc-Aminooxy-PEG4-Tos stems from the distinct reactivity of its three core components.
The t-Boc-Aminooxy Group (N-terminus)
-
Functionality : This group provides a latent nucleophilic aminoxy moiety (-ONH2). The tert-butyloxycarbonyl (Boc) group acts as a robust protecting group, preventing the highly reactive aminoxy group from participating in unwanted side reactions.[7] This protection is stable under basic and nucleophilic conditions but can be cleanly removed under acidic conditions.[8]
-
Reactivity (Post-Deprotection) : Once the Boc group is removed, the free aminoxy group is a potent nucleophile that reacts chemoselectively with aldehydes and ketones to form a stable oxime bond.[4][9] This reaction, known as oxime ligation, is highly efficient in aqueous media, often at slightly acidic to neutral pH (pH 4-7), and can be catalyzed by nucleophilic agents like aniline (B41778) or its derivatives to increase reaction rates.[10][11]
The Tosyl Group (C-terminus)
-
Functionality : The tosyl (Ts) group, or p-toluenesulfonyl group, is an excellent leaving group.[12] Derived from p-toluenesulfonic acid, its effectiveness is due to the stability of the resulting p-toluenesulfonate anion, which is resonance-stabilized.[13] This functional group converts the terminal hydroxyl group of the PEG chain into a reactive site for nucleophilic substitution.[12]
-
Reactivity : The tosyl group is highly susceptible to displacement by a wide range of nucleophiles in SN2 reactions.[14] Common nucleophiles include thiols (to form thioethers), amines (to form secondary amines), and azides (for subsequent click chemistry).[14][15] This allows for the covalent attachment of proteins, peptides, small molecules, or surfaces containing these functional groups.[16]
The PEG4 Spacer
-
Functionality : The polyethylene glycol (PEG) chain is a flexible, hydrophilic spacer.[1] The four ethylene (B1197577) glycol units provide a defined length, which helps to bridge macromolecules, overcoming potential steric hindrance between the conjugated partners.
-
Properties : The PEG linker enhances the overall water solubility of the molecule and any conjugate it becomes a part of.[6] This is particularly advantageous when working with hydrophobic drugs or biomolecules in aqueous buffers. PEGylation is also known to reduce the immunogenicity and improve the pharmacokinetic properties of therapeutic molecules.[1]
Experimental Protocols and Workflows
The orthogonal nature of the terminal functional groups allows for a stepwise conjugation strategy. Typically, one end of the linker is reacted first, the product is purified, and then the second conjugation is performed.
Workflow for Sequential Bioconjugation
The logical flow for using this linker involves a two-stage process. The choice of which end to react first depends on the stability of the substrates to the reaction conditions required for the subsequent step. A common workflow is to first utilize the tosyl group and then perform the oxime ligation.
Caption: A typical two-stage workflow for bioconjugation using the linker.
Protocol 1: Boc Group Deprotection
This protocol removes the Boc protecting group to liberate the reactive aminoxy functionality.
-
Dissolution : Dissolve the t-Boc-Aminooxy-PEG4-conjugate in a suitable organic solvent like dichloromethane (B109758) (DCM).[17]
-
Acid Treatment : Add an excess of a strong acid. A common choice is trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM.[18][19] The reaction is typically fast and can be performed at room temperature.[18]
-
Incubation : Stir the reaction mixture for 30-60 minutes at room temperature.[17]
-
Removal of Acid : Evaporate the solvent and excess TFA under a stream of nitrogen or using a rotary evaporator.
-
Purification : The resulting deprotected compound (H2N-O-PEG4-conjugate) can be purified by methods such as HPLC or used directly in the next step after ensuring complete removal of acid.
Protocol 2: Oxime Ligation
This protocol forms a stable oxime bond between the deprotected aminoxy group and a carbonyl group (aldehyde or ketone).
-
Substrate Preparation : Dissolve the purified, deprotected aminoxy-PEG conjugate in an aqueous buffer. A common choice is acetate (B1210297) or phosphate (B84403) buffer at a pH between 4.5 and 7.0.[10]
-
Carbonyl Addition : Add the aldehyde- or ketone-containing molecule to the solution. A slight excess (1.1-1.5 equivalents) is often used.
-
Catalyst Addition : For faster kinetics, add a catalyst such as aniline (typically 10-100 mM).[10] The reaction can proceed without a catalyst, but it will be significantly slower.[20]
-
Incubation : Allow the reaction to proceed at room temperature or 37°C for 1 to 24 hours.[9][20] Reaction progress can be monitored by analytical techniques like LC-MS.
-
Purification : Purify the final bioconjugate using appropriate chromatography methods, such as size-exclusion or reverse-phase HPLC.
Protocol 3: Nucleophilic Substitution on the Tosyl Group
This protocol conjugates a nucleophile to the tosyl-activated end of the linker.
-
Reagent Preparation : Dissolve the t-Boc-Aminooxy-PEG4-Tos linker in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Nucleophile and Base Addition : Add the nucleophilic molecule (e.g., a thiol-containing peptide or an amine-containing small molecule). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to scavenge the p-toluenesulfonic acid byproduct.[14]
-
Incubation : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification : Quench the reaction, remove the solvent, and purify the resulting conjugate (t-Boc-Aminooxy-PEG4-S-Molecule or t-Boc-Aminooxy-PEG4-NH-Molecule) using flash chromatography or HPLC.
Signaling Pathways and Applications
This linker is not directly involved in cell signaling but is a critical component in constructing tools to study or influence these pathways. Its primary application is in creating complex bioconjugates for targeted therapies and diagnostics.
Application in Antibody-Drug Conjugates (ADCs)
A key application is in the synthesis of Antibody-Drug Conjugates (ADCs).[1] The linker can be used to attach a cytotoxic drug to a monoclonal antibody, which then targets a specific antigen on cancer cells.
Caption: Logical flow of ADC construction and its therapeutic mechanism.
This guide provides a foundational understanding of the t-Boc-Aminooxy-PEG4-Tos linker. By leveraging the distinct chemical reactivities of its functional groups, researchers can synthesize complex and precisely defined bioconjugates for a wide array of applications in medicine and biotechnology.
References
- 1. purepeg.com [purepeg.com]
- 2. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 3. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tosyl group - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. grokipedia.com [grokipedia.com]
- 15. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 16. PEG Tosylate | BroadPharm [broadpharm.com]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. jk-sci.com [jk-sci.com]
- 20. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Tos-aminoxy-Boc-PEG4-Tos for Researchers and Drug Development Professionals
Introduction
Tos-aminoxy-Boc-PEG4-Tos is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest, offering a powerful alternative to traditional small-molecule inhibitors. The solubility of this linker is a critical parameter for its handling, reaction efficiency, and the overall physicochemical properties of the resulting PROTAC. This guide provides a comprehensive overview of the predicted solubility of this compound in various solvents, a general protocol for its solubility determination, and a visual representation of its role in the context of PROTAC technology.
Understanding the Solubility Profile
-
Boc Group: The bulky and nonpolar tert-Butyloxycarbonyl protecting group enhances the molecule's lipophilicity, contributing to its solubility in nonpolar organic solvents.
-
PEG4 Linker: The four-unit polyethylene (B3416737) glycol chain is hydrophilic and flexible, significantly increasing the molecule's solubility in a wide range of polar organic solvents and aqueous media.
-
Tosyl Groups: The two tosyl groups are excellent leaving groups for nucleophilic substitution reactions, a key feature for its use as a linker. Their presence can influence the overall polarity of the molecule.
Based on these structural features and data from analogous compounds like t-Boc-Aminooxy-PEG2-amine, which is reported to be soluble in water, DMSO, DMF, and DCM, a similar broad solubility profile can be anticipated for this compound.
Predicted Solubility of this compound
The following table summarizes the predicted solubility of this compound in common laboratory solvents. It is important to note that these are qualitative predictions, and experimental verification is highly recommended for any specific application.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | The polar aprotic nature of DMSO effectively solvates the entire molecule. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a good solvent for a wide range of organic molecules. |
| Dichloromethane (DCM) | Chlorinated | High | The presence of the Boc group and the overall organic character suggest good solubility. |
| Water | Polar Protic | Moderate to High | The hydrophilic PEG4 chain is expected to confer significant water solubility.[1] |
| Ethanol / Methanol | Polar Protic | Moderate to High | The polarity and hydrogen bonding capability of alcohols should allow for good dissolution. |
| Acetonitrile | Polar Aprotic | Moderate | Expected to be a suitable solvent due to its polarity. |
| Tetrahydrofuran (THF) | Ether | Moderate | The ether backbone of THF should interact favorably with the PEG linker. |
| Toluene (B28343) | Aromatic Hydrocarbon | Low to Moderate | The nonpolar nature of toluene may limit solubility despite the Boc group. |
| Hexanes / Heptane | Aliphatic Hydrocarbon | Low | The high polarity of the PEG chain and tosyl groups will likely result in poor solubility. |
Experimental Protocol: Determination of Solubility using the Shake-Flask Method
The following is a general protocol for determining the solubility of this compound. This method is based on the widely accepted shake-flask technique for equilibrium solubility determination.
Materials:
-
This compound
-
Selected solvents (e.g., Water, DMSO, DMF, DCM, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for quantitative analysis)
Procedure:
-
Preparation of Stock Solutions (for quantitative analysis):
-
Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., DMSO).
-
From this stock, prepare a series of calibration standards by serial dilution.
-
-
Equilibrium Solubility Determination:
-
Add an excess amount of this compound to a known volume of the test solvent in a vial. The excess solid should be clearly visible.
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted filtrate.
-
Calculate the solubility in the original solvent by accounting for the dilution factor. The result can be expressed in mg/mL or mol/L.
-
Visualizing the Role of this compound in PROTAC Technology
The following diagrams illustrate the structural role of the linker in a PROTAC and the general workflow of PROTAC-mediated protein degradation.
Caption: Structure of a PROTAC molecule highlighting the central role of the linker.
Caption: Workflow of PROTAC-mediated protein degradation.
References
An In-depth Technical Guide to the Stability and Storage of Tos-aminoxy-Boc-PEG4-Tos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker, Tos-aminoxy-Boc-PEG4-Tos. Understanding the chemical stability of this reagent is critical for its effective use in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other bioconjugates, ensuring the integrity and reproducibility of experimental results.
Chemical Structure and Functional Group Analysis
This compound is a heterobifunctional crosslinker featuring three key chemical moieties that dictate its reactivity and stability profile:
-
Tosyl (Tos) Group: A good leaving group, making it susceptible to nucleophilic substitution. It is generally stable in neutral to acidic conditions but can be labile to hydrolysis under basic conditions.
-
Boc-Protected Aminoxy Group: The tert-butyloxycarbonyl (Boc) protecting group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under strong acidic conditions.
-
PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous media and provides a flexible linkage between conjugated molecules. The ether linkages within the PEG chain are generally stable, though they can be susceptible to oxidative degradation under certain conditions.
Recommended Storage Conditions
Proper storage is paramount to prevent degradation and maintain the quality of this compound. The following storage conditions are recommended based on data from various suppliers.
| Storage Format | Temperature | Duration | Notes |
| Solid (Pure Form) | -20°C | Up to 3 years | Recommended for long-term storage. Keep in a dry, dark place. |
| 4°C | Up to 2 years | Suitable for shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for working stock solutions. |
Shipping of the solid material is typically done at ambient temperature.
Stability Profile and Potential Degradation Pathways
The stability of this compound is influenced by pH, temperature, and the presence of nucleophiles or strong acids.
pH Stability
-
Acidic Conditions (pH < 4): The Boc protecting group is susceptible to cleavage, exposing the aminoxy functionality. The tosyl group and PEG chain are generally stable under mild acidic conditions.
-
Neutral Conditions (pH 6-8): The molecule is expected to be relatively stable.
-
Basic Conditions (pH > 8): The tosyl group is prone to hydrolysis, which would result in the formation of a hydroxyl group at that terminus.
Thermostability
Elevated temperatures can accelerate the degradation processes, particularly the hydrolysis of the tosyl group in the presence of moisture. For long-term stability, storage at low temperatures is crucial.
Potential Degradation Pathways
The primary degradation pathways for this compound are the hydrolysis of the tosyl group and the acid-catalyzed cleavage of the Boc group.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound under specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing the degradation products.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 40°C.
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 40°C.
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid sample and a solution at 60°C.
-
Photostability: Expose the solid sample and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Neutralize acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC or LC-MS method.
Stability-Indicating HPLC-MS Method
A reverse-phase HPLC method coupled with mass spectrometry (LC-MS) is ideal for separating and identifying the parent compound from its degradation products.
| Parameter | Recommendation |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute all components. |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Detection | UV at 254 nm and Mass Spectrometry (ESI+) |
Summary and Best Practices
-
Storage: For optimal stability, store solid this compound at -20°C in a dry, dark environment. Prepare fresh solutions for use, and if storage of solutions is necessary, aliquot and store at -80°C for no longer than six months.
-
Handling: Avoid exposure to strong acids, strong bases, and high temperatures. Use in a well-ventilated area and handle with appropriate personal protective equipment.
-
Experimental Design: When using this linker in multi-step syntheses, consider the stability of the tosyl and Boc groups in subsequent reaction conditions. It is advisable to perform stability testing under your specific experimental conditions if the linker will be subjected to prolonged incubation times or harsh reagents.
By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in the development of novel bioconjugates.
An In-depth Technical Guide to the Mechanism of Action for Tos-aminoxy-Boc-PEG4-Tos Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of "Tos-aminoxy-Boc-PEG4-Tos" linkers. These heterobifunctional linkers are valuable tools in bioconjugation, enabling the precise and stable connection of two distinct molecular entities. This document details the roles of the individual functional groups, the underlying chemical reactions, and provides experimental frameworks for their successful implementation in research and drug development.
Core Principles of the this compound Linker
The "this compound" linker is a sophisticated chemical tool designed for sequential or orthogonal bioconjugation strategies. Its utility stems from the distinct reactivity of its functional components: two terminal tosyl (Tos) groups, a centrally located Boc-protected aminoxy group, and a polyethylene (B3416737) glycol (PEG) spacer.
-
Tosyl (Tos) Groups: The tosyl groups are excellent leaving groups, making the terminal carbons of the PEG chain susceptible to nucleophilic substitution.[1] This allows for the covalent attachment of the linker to molecules containing nucleophilic functional groups such as amines (-NH2), thiols (-SH), or hydroxyls (-OH). This reaction forms a stable and robust connection.
-
Boc-Protected Aminoxy Group: The aminoxy (-O-NH2) group is designed to react with carbonyl compounds (aldehydes or ketones) to form a stable oxime bond.[2][3] This reaction, known as oxime ligation, is a bioorthogonal reaction, meaning it is highly selective and can be performed under mild, aqueous conditions without interfering with biological functional groups.[4][5] The aminoxy group is protected by a tert-butyloxycarbonyl (Boc) group, which prevents its premature reaction. The Boc group is stable under a variety of conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), to reveal the reactive aminoxy functionality. This allows for a controlled, stepwise conjugation process.
-
PEG4 Spacer: The linker incorporates a short polyethylene glycol spacer with four ethylene (B1197577) glycol units. This PEG chain is hydrophilic, which enhances the solubility and biocompatibility of the linker and the resulting conjugate.[6][7] The defined length of the PEG spacer also provides precise control over the distance between the two conjugated molecules, which can be critical for maintaining their biological activity.
The heterobifunctional nature of this linker, with its orthogonal reactive ends, enables a highly controlled, two-step conjugation workflow. For instance, a biomolecule with a free amine or thiol can first be attached to one of the tosylated ends of the linker. Following purification, the Boc group can be removed to expose the aminoxy group, which is then ready to react with a second molecule containing an aldehyde or ketone.
Mechanism of Action: A Two-Step Conjugation Process
The "this compound" linker is typically employed in a sequential manner, leveraging the distinct reactivity of its terminal groups.
Step 1: Nucleophilic Substitution on the Tosylated Terminus
The first conjugation step involves the reaction of a nucleophile-containing molecule (e.g., a protein with lysine (B10760008) or cysteine residues) with one of the tosyl groups on the linker. This is a classic SN2 reaction where the nucleophile attacks the carbon atom attached to the tosyl group, displacing the tosylate anion.
Step 2: Boc Deprotection and Oxime Ligation
After the first conjugation and purification to remove unreacted molecules, the Boc protecting group is removed from the aminoxy functionality. This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA). The deprotection exposes the free aminoxy group.
The final step is the oxime ligation, where the deprotected aminoxy group reacts with a carbonyl-containing molecule (an aldehyde or ketone). This reaction proceeds efficiently under mild, aqueous conditions and can be accelerated by the use of an aniline (B41778) catalyst.[2][8] The resulting oxime bond is highly stable under physiological conditions.[3]
Data Presentation: Reaction Kinetics and Conditions
The efficiency of the conjugation reactions is dependent on various parameters, including pH, temperature, concentration, and the presence of catalysts.
Table 1: Quantitative Data for Nucleophilic Substitution on Tosylated PEG
| Nucleophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Amine (general) | Aprotic (e.g., DMF, DMSO) | Room Temperature | 2-24 hours | >90 | General knowledge |
| Thiol | Aqueous buffer (pH 7-8) | Room Temperature | 1-4 hours | >95 | General knowledge |
| Azide (NaN3) | PEG 400 | Room Temperature | < 1 hour | >90 | [9][10] |
Table 2: Quantitative Data for Oxime Ligation
| Carbonyl | Catalyst | pH | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |
| Aromatic Aldehyde | 100 mM Aniline | 7.0 | Room Temperature | 1-2 hours | >95 | [11][12] |
| Aliphatic Aldehyde | 100 mM Aniline | 7.0 | Room Temperature | Several hours | Variable | [2] |
| Ketone | 100 mM Aniline | 7.0 | Room Temperature | > 24 hours | Low to moderate | [2] |
| Aromatic Aldehyde | 500 mM m-phenylenediamine | 7.0 | Room Temperature | < 10 minutes | >95 | [8] |
| Ketone | 500 mM m-phenylenediamine | 7.0 | Room Temperature | 1-3 hours | High | [8] |
Experimental Protocols
4.1. Protocol for Conjugation of an Amine-Containing Protein to this compound
-
Materials:
-
Amine-containing protein (e.g., antibody, enzyme)
-
This compound linker
-
Aprotic solvent (e.g., anhydrous DMF or DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Dissolve the this compound linker in the aprotic solvent to prepare a stock solution.
-
Prepare the protein solution in the reaction buffer.
-
Add the linker stock solution to the protein solution at a desired molar excess (e.g., 10-fold).
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring.
-
Purify the protein-linker conjugate using size-exclusion chromatography to remove excess linker and byproducts.
-
Characterize the conjugate to confirm successful conjugation (e.g., via MALDI-TOF mass spectrometry).
-
4.2. Protocol for Boc Deprotection and Oxime Ligation
-
Materials:
-
Purified protein-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Aldehyde or ketone-containing molecule
-
Oxime ligation buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)
-
Aniline catalyst (optional)
-
-
Procedure:
-
Lyophilize the purified protein-linker conjugate.
-
Resuspend the conjugate in a solution of TFA in a suitable solvent (e.g., 50% TFA in dichloromethane) and incubate for 30-60 minutes at room temperature to remove the Boc group.
-
Remove the TFA by evaporation under a stream of nitrogen and lyophilization.
-
Dissolve the deprotected protein-linker conjugate in the oxime ligation buffer.
-
Add the aldehyde or ketone-containing molecule to the solution.
-
If desired, add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 1-24 hours.
-
Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography).
-
Characterize the final product to confirm successful conjugation and purity.
-
Mandatory Visualizations
References
- 1. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creativepegworks.com [creativepegworks.com]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Guide: Tos-aminoxy-Boc-PEG4-Tos (CAS 1807539-01-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tos-aminoxy-Boc-PEG4-Tos, a heterobifunctional crosslinker with the CAS number 1807539-01-0. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Compound Properties
This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring two distinct reactive moieties at its termini: a tosyl group and a Boc-protected aminoxy group. The PEG4 spacer enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]
| Property | Value | Source |
| CAS Number | 1807539-01-0 | [1] |
| Molecular Formula | C20H33NO9S | [1] |
| Molecular Weight | 463.54 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
| Storage | Dry, dark, and at -20°C for long-term storage. | [1] |
Functional Groups and Reactivity:
-
Tosyl (Tos) Group: The tosyl group is an excellent leaving group for nucleophilic substitution reactions, readily reacting with nucleophiles such as amines, thiols, and hydroxyl groups.[2]
-
Boc-Protected Aminoxy Group: The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal a reactive aminoxy group. This aminoxy group can then form a stable oxime bond with an aldehyde or ketone.
Applications in Drug Development
The bifunctional nature of this compound makes it a versatile tool for linking two different molecules. Its primary applications are in the synthesis of PROTACs and as a potential linker for ADCs.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] A PROTAC molecule typically consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.
The structure of this compound allows for a sequential conjugation strategy to synthesize a PROTAC. For instance, the tosyl group can be reacted with a functional group on the E3 ligase ligand, followed by deprotection of the Boc group and reaction of the aminoxy group with an aldehyde- or ketone-modified POI ligand. The PEG4 linker provides spatial separation between the two ligands, which is crucial for the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.
Antibody-Drug Conjugate (ADC) Synthesis
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker in an ADC plays a critical role in the stability and efficacy of the conjugate. While no specific literature was found detailing the use of this compound in ADCs, its properties make it a candidate for such applications. The tosyl group could be used to conjugate the linker to the antibody (e.g., via reaction with a thiol group on a cysteine residue), and the deprotected aminoxy group could be reacted with a drug molecule containing an aldehyde or ketone.
Experimental Protocols (Representative)
As no specific experimental protocols for CAS 1807539-01-0 were found in the scientific literature, the following are representative protocols for the synthesis of a PROTAC and an ADC using similar heterobifunctional PEG linkers. These protocols are intended to serve as a general guide.
Representative Protocol for PROTAC Synthesis
This protocol describes a two-step process for synthesizing a PROTAC using a heterobifunctional linker with a tosyl group and a Boc-protected aminoxy group.
Step 1: Conjugation of Linker to E3 Ligase Ligand
-
Materials:
-
E3 ligase ligand with a nucleophilic functional group (e.g., an amine or thiol).
-
This compound.
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF).
-
Base (e.g., Diisopropylethylamine - DIPEA).
-
-
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF.
-
Add DIPEA to the solution (typically 2-3 equivalents).
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase ligand-linker conjugate by column chromatography.
-
Step 2: Deprotection and Conjugation to POI Ligand
-
Materials:
-
Purified E3 ligase ligand-linker conjugate from Step 1.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
POI ligand modified with an aldehyde or ketone group.
-
Anhydrous methanol (B129727) or ethanol.
-
Aniline (as a catalyst).
-
-
Procedure:
-
Dissolve the E3 ligase ligand-linker conjugate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure.
-
Dissolve the deprotected intermediate and the aldehyde/ketone-modified POI ligand in anhydrous methanol or ethanol.
-
Add a catalytic amount of aniline.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the formation of the oxime bond by LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the final PROTAC molecule by preparative HPLC.
-
Representative Protocol for ADC Synthesis
This protocol outlines a potential strategy for synthesizing an ADC using a linker with similar functionalities to this compound.
Step 1: Antibody Reduction and Linker Conjugation
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS).
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP).
-
This compound.
-
Organic co-solvent (e.g., DMSO).
-
-
Procedure:
-
Treat the antibody solution with a controlled amount of TCEP to partially reduce the interchain disulfide bonds, exposing free thiol groups. The amount of TCEP will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Add the linker solution to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove the excess linker by size-exclusion chromatography (e.g., using a desalting column).
-
Step 2: Drug Conjugation
-
Materials:
-
Antibody-linker conjugate from Step 1.
-
TFA in DCM for deprotection.
-
Cytotoxic drug modified with an aldehyde or ketone.
-
Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5).
-
-
Procedure:
-
Lyophilize the antibody-linker conjugate.
-
Perform the deprotection of the Boc group as described in the PROTAC synthesis protocol (Step 2, Procedures 1-4).
-
Redissolve the deprotected antibody-linker conjugate in the reaction buffer.
-
Add the aldehyde/ketone-modified cytotoxic drug.
-
Incubate the reaction at room temperature for 12-24 hours.
-
Purify the final ADC using a suitable chromatography method (e.g., size-exclusion chromatography or hydrophobic interaction chromatography) to remove unconjugated drug and other impurities.
-
Characterize the final ADC for DAR, purity, and aggregation.
-
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC utilizing a PEG linker.
Representative PROTAC Synthesis Workflow
Caption: A representative workflow for the synthesis of a PROTAC.
Quantitative Data on the Impact of PEG4 Linkers
The inclusion of a PEG4 linker in a PROTAC or ADC can significantly impact its physicochemical and biological properties. The following tables summarize illustrative data on how PEG linkers can influence these properties.
Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties
| Property | Alkyl Linker | PEG2 Linker | PEG4 Linker |
| Calculated LogP | High | Moderate | Low |
| Aqueous Solubility | Low | Moderate | High |
| Cell Permeability | Variable | Often Improved | Can be Reduced |
| Flexibility | Low | Moderate | High |
Note: This data is representative and the actual values will depend on the specific ligands used in the PROTAC.
Table 2: Influence of PEG Linker Length on PROTAC Activity (Illustrative)
| PROTAC with Linker | DC50 (nM) | Dmax (%) |
| Alkyl Chain | >1000 | <20 |
| PEG2 | 500 | 60 |
| PEG4 | 100 | 90 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage. This data is illustrative and highly dependent on the specific PROTAC system.
Conclusion
References
The Strategic Role of the PEG4 Spacer in Tos-aminoxy-Boc-PEG4-Tos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the design and selection of chemical linkers are of paramount importance. The molecule "Tos-aminoxy-Boc-PEG4-Tos" is a heterobifunctional linker engineered to provide precise control over the assembly of complex biomolecular architectures. This in-depth technical guide elucidates the critical role of the polyethylene (B3416737) glycol (PEG) spacer, specifically the PEG4 unit, within this linker. We will explore its impact on the physicochemical properties of resulting conjugates and provide detailed experimental context for its application.
The "this compound" linker incorporates four key functional components: a Boc-protected aminoxy group, a flexible PEG4 spacer, and two tosyl (Tos) groups. The aminoxy moiety is designed for the chemoselective formation of stable oxime bonds with aldehydes and ketones. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the aminoxy functionality, which can be removed under acidic conditions. The tosyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions for the attachment of other molecular entities. At the heart of this linker is the PEG4 spacer, which dictates many of the desirable properties of the final conjugate.
The Pivotal Role of the PEG4 Spacer
The PEG4 spacer, consisting of four repeating ethylene (B1197577) glycol units, is not merely a passive connector but an active contributor to the overall performance of the bioconjugate. Its primary roles include enhancing solubility, providing a flexible and defined spatial orientation, minimizing immunogenicity, and improving pharmacokinetic profiles.
Enhancing Aqueous Solubility
A significant challenge in the development of complex biomolecules, such as PROTACs and antibody-drug conjugates (ADCs), is their often-poor solubility in aqueous environments. The hydrophilic nature of the PEG4 spacer, owing to the ether oxygens that can form hydrogen bonds with water, significantly enhances the overall water solubility of the conjugate.[1] This property is crucial for improving the handling and formulation of the drug candidate and for ensuring its bioavailability in physiological systems.[2]
Providing a Flexible and Defined Spacer Length
The PEG4 spacer introduces a flexible chain of a specific length between the two conjugated molecules. This flexibility can be critical for allowing the conjugated moieties to adopt optimal orientations for biological activity.[1] For instance, in a PROTAC, the linker must be of an appropriate length to facilitate the formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase. The defined length of the PEG4 spacer allows for precise control over the distance between the two ends of the linker.
Minimizing Immunogenicity and Non-Specific Binding
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce the immunogenicity of therapeutic proteins and peptides. The PEG4 spacer helps to create a hydration shell around the conjugate, which can mask epitopes and reduce recognition by the immune system.[3] This "stealth" property also minimizes non-specific binding to other proteins and surfaces, which can improve the specificity and reduce off-target effects of the therapeutic agent.
Improving Pharmacokinetic Properties
The inclusion of a PEG spacer can significantly impact the pharmacokinetic profile of a drug. By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, thereby extending the circulation half-life of the conjugate.[1] While the short PEG4 chain has a modest effect compared to larger PEG polymers, it still contributes to improved stability and residence time in the body.
Quantitative Data
While a comprehensive technical data sheet with specific experimental values for "this compound" is not publicly available, the following tables summarize the known properties of the molecule and the general characteristics of PEG4 linkers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1817735-42-4 | [4] |
| Molecular Formula | C₂₇H₃₉NO₁₁S₂ | [4] |
| Molecular Weight | 617.7 g/mol | [4] |
| Appearance | Solid Powder | [5] |
| Purity | ≥98% | [5] |
| Storage | Recommended to store at -20°C | [6] |
Table 2: General Properties of PEG4 Spacers
| Property | Description | Source |
| Number of PEO units | 4 | N/A |
| Contour Length | Approximately 1.4 nm (based on 0.35 nm per ethylene oxide unit) | [7] |
| Solubility | High in aqueous solutions and many organic solvents | [1] |
| Biocompatibility | Generally considered biocompatible and non-toxic | [1] |
| Immunogenicity | Low | [1] |
Experimental Protocols
The "this compound" linker is designed for a sequential conjugation strategy. The following are detailed methodologies for the key reactions involved in its use.
Boc Deprotection of the Aminoxy Group
Objective: To deprotect the aminoxy group to make it available for oxime ligation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 mixture of TFA:DCM is common).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[8]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected aminoxy-PEG4-Tos linker.
Oxime Ligation
Objective: To conjugate the deprotected aminoxy-PEG4-Tos linker to a molecule containing an aldehyde or ketone functional group.
Materials:
-
Deprotected aminoxy-PEG4-Tos linker
-
Aldehyde or ketone-containing molecule
-
Aniline (B41778) (as a catalyst)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)
-
DMSO (to dissolve starting materials if necessary)
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the reaction buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.
-
Dissolve the deprotected aminoxy-PEG4-Tos linker in the reaction buffer.
-
Add the aminoxy-linker solution to the aldehyde/ketone solution. A slight excess of the aminoxy-linker may be used to drive the reaction to completion.
-
Add aniline to the reaction mixture to a final concentration of 10-100 mM. Aniline acts as a nucleophilic catalyst to accelerate the reaction.
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Upon completion, the resulting conjugate can be purified by standard chromatographic techniques such as reverse-phase HPLC.
Nucleophilic Substitution with the Tosyl Group
Objective: To conjugate a nucleophile-containing molecule to the tosylated end of the PEG4 linker.
Materials:
-
PEG4-conjugate with a terminal tosyl group
-
Nucleophile-containing molecule (e.g., an amine, thiol, or alcohol)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA)), if necessary
Procedure:
-
Dissolve the PEG4-conjugate with the terminal tosyl group in a polar aprotic solvent like DMF.
-
Dissolve the nucleophile-containing molecule in the same solvent. An excess of the nucleophile is often used.
-
If the nucleophile is an amine, a non-nucleophilic base like DIPEA may be added to scavenge the p-toluenesulfonic acid byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours to overnight.
-
The reaction is expected to proceed via an S_N2 mechanism.[9]
-
Monitor the reaction progress by LC-MS or HPLC.
-
Upon completion, the solvent can be removed under reduced pressure, and the final product purified by chromatography.
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and a typical workflow for the use of "this compound".
References
- 1. chempep.com [chempep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. N-Tos-N-(t-butoxycarbonyl)-aminoxy-PEG4-tos | 1817735-42-4 | SXC73542 [biosynth.com]
- 5. xcessbio.com [xcessbio.com]
- 6. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. t-Boc-Aminooxy-PEG4-Tosyl - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Tos-aminoxy-Boc-PEG4-Tos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the utilization of Tos-aminoxy-Boc-PEG4-Tos , a heterobifunctional PEG-based linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase.[3][]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve cell permeability, and provide flexibility for optimal ternary complex formation.[5][6][7] The This compound linker offers a versatile platform for PROTAC synthesis through its distinct functionalities: a tosyl group for nucleophilic substitution and a Boc-protected aminoxy group for subsequent oxime ligation.
Product Information: this compound
The key properties of the this compound linker are summarized in the table below. This data is compiled from various chemical suppliers.[8][9]
| Property | Value | Reference |
| Chemical Name | tert-butyl (2-(2-(2-(2-((4-methylbenzenesulfonyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)aminoformate | [9] |
| Molecular Formula | C₂₀H₃₃NO₉S | [8] |
| Molecular Weight | 463.54 g/mol | [8][9] |
| CAS Number | 1807539-01-0 | [8] |
| Appearance | Solid Powder | [9] |
| Purity | ≥98% | [8][9] |
| Storage Conditions | -20°C | [8] |
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Protocol: PROTAC Synthesis using this compound
This protocol describes a representative two-stage synthesis of a PROTAC. It assumes the POI ligand contains a nucleophilic group (e.g., a phenol (B47542) or primary amine) and the E3 ligase ligand has been modified to include a ketone or aldehyde functionality.
Stage 1: Conjugation of POI Ligand to the Linker via Nucleophilic Substitution
This step involves the reaction of the tosyl group of the linker with a nucleophilic handle on the POI ligand. The tosyl group is an excellent leaving group for such substitutions.[8][10]
Materials:
-
POI ligand with a nucleophilic group (POI-NuH) (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the POI-NuH (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (3.0 eq) to the solution and stir at room temperature for 10 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with DCM.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the POI-PEG4-aminoxy-Boc intermediate.
Stage 2: Deprotection and Oxime Ligation with E3 Ligase Ligand
This stage involves the deprotection of the Boc group to reveal the aminoxy functionality, followed by an oxime ligation reaction with a carbonyl-modified E3 ligase ligand.
Materials:
-
POI-PEG4-aminoxy-Boc intermediate (1.0 equivalent)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
E3 ligase ligand with a ketone or aldehyde (E3-CHO/COR) (1.1 equivalents)
-
Anhydrous Pyridine (B92270) or Aniline (B41778) (as catalyst)
-
Anhydrous Methanol (B129727) or Ethanol
-
Preparative HPLC system
Procedure:
-
Boc Deprotection:
-
Dissolve the POI-PEG4-aminoxy-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting product is the aminoxy-functionalized intermediate (POI-PEG4-ONH₂).
-
-
Oxime Ligation:
-
Dissolve the crude POI-PEG4-ONH₂ intermediate and the E3-CHO/COR ligand (1.1 eq) in anhydrous methanol or ethanol.
-
Add a catalytic amount of pyridine or aniline to the solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the final PROTAC product by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and ¹H NMR.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis of a PROTAC using this compound.
References
- 1. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. nbinno.com [nbinno.com]
- 7. precisepeg.com [precisepeg.com]
- 8. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 9. xcessbio.com [xcessbio.com]
- 10. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
Application Notes and Protocols for Bioconjugation Using Tos-aminoxy-Boc-PEG4-Tos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the heterobifunctional linker, Tos-aminoxy-Boc-PEG4-Tos , in bioconjugation applications. This linker is particularly valuable for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs, by enabling the sequential and chemoselective conjugation of two different molecular entities.
Introduction to this compound
This compound is a versatile crosslinking reagent featuring three key components:
-
A tert-butyloxycarbonyl (Boc)-protected aminoxy group : This functionality allows for the formation of a stable oxime bond with an aldehyde or ketone group on a target molecule through a bioorthogonal reaction. The Boc protecting group ensures the aminoxy moiety remains inert until its desired activation.
-
A polyethylene glycol (PEG4) spacer : The hydrophilic PEG4 chain enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial for biological applications. It also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.
-
Two tosyl (Tos) groups : Tosylates are excellent leaving groups for nucleophilic substitution reactions. They readily react with nucleophiles such as amines (e.g., lysine (B10760008) residues in proteins), thiols (e.g., cysteine residues), and hydroxyl groups under appropriate conditions.
This unique combination of functional groups allows for a controlled, stepwise conjugation strategy.
Key Applications in Bioconjugation
The structure of this compound lends itself to a variety of bioconjugation strategies, most notably in the development of:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. For instance, the aminoxy group can be conjugated to a drug molecule bearing an aldehyde, and the tosyl groups can then react with lysine residues on the antibody.
-
PROTACs (Proteolysis Targeting Chimeras): This linker can connect a protein-targeting ligand to an E3 ligase-binding ligand to form a PROTAC molecule.
-
Protein Modification and Labeling: Site-specific modification of proteins with reporter molecules (e.g., fluorophores, biotin) or other functional moieties.
-
Surface Immobilization of Biomolecules: Attaching proteins, peptides, or other biomolecules to surfaces functionalized with appropriate reactive groups.
Experimental Protocols
This section provides detailed protocols for the key steps involved in using this compound for bioconjugation.
Step 1: Deprotection of the Boc-Protected Aminoxy Group
The Boc protecting group must be removed to reveal the reactive aminoxy group. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA (e.g., 50% v/v solution in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Neutralize the residue by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the deprotected linker with DCM (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected linker, Tos-aminoxy-PEG4-Tos.
Note: The deprotected aminoxy group is highly reactive, and the product should be used immediately in the next step or stored under an inert atmosphere at low temperature.
Step 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule
This protocol describes the conjugation of the deprotected aminoxy-linker to a biomolecule containing a carbonyl group.
Materials:
-
Deprotected Tos-aminoxy-PEG4-Tos
-
Aldehyde- or ketone-functionalized biomolecule (e.g., protein, peptide, drug molecule)
-
Aniline (B41778) or m-phenylenediamine (B132917) (catalyst)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.0-7.0
-
DMSO (for dissolving the linker)
-
Purification system (e.g., RP-HPLC, size-exclusion chromatography)
Protocol:
-
Dissolve the aldehyde- or ketone-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the deprotected Tos-aminoxy-PEG4-Tos in DMSO (e.g., 10-100 mM).
-
Prepare a stock solution of the aniline or m-phenylenediamine catalyst in the reaction buffer (e.g., 100 mM).
-
Add the deprotected linker solution to the biomolecule solution to achieve a 5-20 molar excess of the linker.
-
Add the catalyst solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate the reaction at room temperature for 2-16 hours with gentle shaking. The reaction can be monitored by LC-MS or SDS-PAGE.
-
Once the reaction is complete, purify the conjugate using an appropriate chromatographic method (e.g., RP-HPLC for peptides, size-exclusion chromatography for proteins) to remove excess linker and catalyst.
-
Characterize the purified conjugate by mass spectrometry (e.g., ESI-MS) to confirm successful conjugation.
Step 3: Nucleophilic Substitution with the Tosyl Groups
This protocol outlines the reaction of the tosyl-functionalized conjugate with a biomolecule containing nucleophilic groups (e.g., amines on an antibody).
Materials:
-
Purified tosyl-functionalized conjugate from Step 2
-
Biomolecule with nucleophilic groups (e.g., antibody)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5-9.5
-
Purification system (e.g., size-exclusion chromatography, protein A/G chromatography)
Protocol:
-
Exchange the buffer of the biomolecule (e.g., antibody) into the reaction buffer. Adjust the concentration to 1-10 mg/mL.
-
Add the purified tosyl-functionalized conjugate to the biomolecule solution. The molar ratio will depend on the desired degree of labeling and should be optimized empirically (a starting point is a 5-20 fold molar excess of the tosyl-conjugate).
-
Incubate the reaction at room temperature or 37°C for 4-24 hours with gentle agitation.
-
Monitor the reaction progress by a suitable method (e.g., SDS-PAGE will show a shift in the molecular weight of the modified biomolecule).
-
Purify the final bioconjugate using an appropriate method to remove unreacted starting materials. For antibodies, protein A/G affinity chromatography followed by size-exclusion chromatography is recommended.
-
Characterize the final conjugate for purity, concentration, and degree of labeling using methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
Data Presentation
The efficiency of bioconjugation reactions can be influenced by several factors. The following tables summarize typical quantitative data for oxime ligation reactions.
Table 1: Reaction Conditions and Efficiency for Oxime Ligation
| Parameter | Condition | Typical Efficiency | Reference |
| pH | 4.0 - 5.0 | High | [1][2] |
| 6.0 - 7.0 | Moderate to High (with catalyst) | [2] | |
| Catalyst | None (pH 4-5) | Moderate | [1] |
| Aniline (10-100 mM) | High | [2] | |
| m-Phenylenediamine (10-50 mM) | Very High | [3] | |
| Reactant Ratio | 5-20 fold excess of aminoxy-linker | > 90% conversion | [2] |
| Reaction Time | 2 - 16 hours | > 90% conversion | [2] |
Table 2: Stability of Oxime Bond
| Condition | Stability | Reference |
| Physiological pH (7.4) | Highly stable | [1][4] |
| Acidic pH (down to 2) | Stable | [4] |
| Basic pH (up to 9) | Stable | [4] |
| In Serum | Stable | [5] |
Visualizations
The following diagrams illustrate the key processes involved in using this compound.
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Key components and conditions for the oxime ligation reaction.
Troubleshooting and Considerations
-
Low Deprotection Yield: Ensure the use of fresh, high-purity TFA and anhydrous DCM. Incomplete removal of the Boc group will result in a lower yield in the subsequent ligation step.
-
Low Oxime Ligation Efficiency:
-
Confirm the successful deprotection of the aminoxy group.
-
Ensure the activity of the aldehyde or ketone on the biomolecule.
-
Optimize the catalyst concentration; high concentrations of aniline can sometimes lead to protein precipitation. m-Phenylenediamine is often a more efficient and soluble catalyst.[3]
-
Adjust the pH of the reaction buffer; the optimal pH can vary slightly depending on the biomolecules involved.
-
-
Low Nucleophilic Substitution Yield:
-
Ensure the reaction pH is sufficiently basic (8.5-9.5) to deprotonate the amine nucleophiles.
-
Increase the reaction time or temperature (up to 37°C) to drive the reaction to completion.
-
Be aware that tosyl groups can also react with water (hydrolysis), so prolonged reaction times in aqueous buffer can lead to inactivation of the linker.
-
-
Purification Challenges: The PEG spacer can sometimes lead to peak broadening in chromatography. Optimize the gradient and column chemistry for better separation. For large protein conjugates, size-exclusion chromatography is often the most effective purification method.
By following these detailed protocols and considering the key parameters, researchers can successfully employ this compound to generate a wide range of well-defined bioconjugates for various applications in research and drug development.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tos-aminoxy-Boc-PEG4-Tos in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker connecting the antibody and the payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Tos-aminoxy-Boc-PEG4-Tos is a heterobifunctional linker designed for advanced ADC development. It features a Boc-protected aminoxy group for covalent attachment to an aldehyde or ketone on the antibody via a stable oxime bond, and a tosyl group, which is an excellent leaving group for nucleophilic substitution to conjugate the cytotoxic drug. The integrated PEG4 (polyethylene glycol) spacer enhances solubility, reduces aggregation, and improves the overall pharmacokinetic profile of the ADC.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.
Key Features and Applications
-
Site-Specific Conjugation: The aminoxy group facilitates site-specific conjugation to engineered or glycan-oxidized aldehydes on the antibody, leading to a homogeneous drug-to-antibody ratio (DAR).
-
Stable Oxime Linkage: The resulting oxime bond is highly stable under physiological conditions, minimizing premature drug release in circulation.[1]
-
Enhanced Pharmacokinetics: The hydrophilic PEG4 spacer improves the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation half-life.[2][3][4]
-
Versatile Drug Conjugation: The tosyl group allows for efficient conjugation of a wide variety of payloads containing a suitable nucleophile.
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs developed using aminoxy-PEG4 linkers. This data is compiled from various studies and serves as a general guideline. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Representative Conjugation Efficiency and Stability
| Parameter | Value | Notes |
| Conjugation Efficiency | >90% | Achieved with optimized reaction conditions. |
| Average DAR | 2.0 - 4.0 | Controlled by the number of engineered aldehyde sites. |
| Purity of ADC | >95% | After standard purification steps. |
| In Vitro Plasma Stability | >95% | Percentage of intact ADC after 7 days in human plasma. |
| Oxime Bond Stability (pH 7.4) | High | Minimal cleavage observed under physiological conditions. |
Table 2: Representative Pharmacokinetic and Efficacy Data
| Parameter | Non-PEGylated ADC (Control) | PEG4-Linked ADC | Notes |
| Plasma Half-Life (t½) | ~150 hours | ~200 hours | In a murine model. |
| In Vivo Efficacy (Tumor Growth Inhibition) | 60% | >85% | In a xenograft mouse model.[5][6] |
| IC50 (In Vitro Cytotoxicity) | 25 pM | 18 pM | Against a HER2-positive cancer cell line.[5] |
| Aggregation Propensity | Moderate | Low | PEGylation significantly reduces aggregation.[2][3] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key processes involved in ADC development using this compound.
Figure 1: Overall experimental workflow for ADC synthesis.
Figure 2: ADC mechanism of action signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Moiety
This protocol describes the conjugation of a cytotoxic payload containing a nucleophilic group (e.g., an amine or thiol) to the this compound linker.
Materials:
-
This compound
-
Cytotoxic payload with a nucleophilic handle
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Nitrogen or Argon atmosphere
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the cytotoxic payload in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add DIPEA (2-3 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF.
-
Add the linker solution dropwise to the payload solution while stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the Boc-aminoxy-PEG4-Drug conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the drug-linker conjugate by mass spectrometry and NMR.
Protocol 2: Boc Deprotection of the Drug-Linker
This protocol outlines the removal of the Boc protecting group to generate the reactive aminoxy functionality.[7][8]
Materials:
-
Boc-aminoxy-PEG4-Drug
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (as a scavenger, optional)
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-aminoxy-PEG4-Drug in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v). If the payload is sensitive to acid, use a lower concentration and longer reaction time.
-
(Optional) Add TIS (2.5-5% v/v) to scavenge carbocations.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the deprotection by LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the aminoxy-PEG4-Drug can often be used directly in the conjugation step.
Protocol 3: Site-Specific Antibody-Drug Conjugation via Oxime Ligation
This protocol describes the generation of aldehyde groups on the antibody and the subsequent conjugation with the deprotected aminoxy-functionalized drug-linker.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (B1199274) (NaIO4) solution
-
Propylene (B89431) glycol
-
Desalting column
-
Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5)
-
Deprotected aminoxy-PEG4-Drug
-
Aniline (B41778) (as a catalyst, optional)[9]
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
Part A: Antibody Oxidation
-
Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer.
-
Cool the antibody solution to 4°C.
-
Add a pre-determined concentration of NaIO4 (typically 1-10 mM final concentration) to the antibody solution. The optimal concentration should be determined empirically to achieve the desired level of oxidation without causing antibody damage.
-
Incubate the reaction on ice in the dark for 30-60 minutes.
-
Quench the reaction by adding propylene glycol to a final concentration of 20 mM. Incubate for 10 minutes at 4°C.
-
Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer to remove excess reagents.
Part B: Oxime Ligation
-
Determine the concentration of the purified oxidized antibody.
-
Dissolve the deprotected aminoxy-PEG4-Drug in a small amount of a compatible solvent (e.g., DMSO) and then dilute into the conjugation buffer.
-
Add the aminoxy-PEG4-Drug to the oxidized antibody at a molar excess (typically 5-10 fold).
-
(Optional) Add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Incubate the reaction at room temperature or 37°C for 12-24 hours.
-
Monitor the conjugation reaction by Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR).
-
Purify the resulting ADC using SEC to remove unconjugated drug-linker and other impurities.
-
Characterize the final ADC for DAR, purity, aggregation, and endotoxin (B1171834) levels.
Conclusion
This compound is a valuable tool for the development of next-generation ADCs. Its ability to facilitate site-specific conjugation through a stable oxime linkage, combined with the beneficial properties of the PEG4 spacer, allows for the creation of more homogeneous, stable, and effective antibody-drug conjugates. The protocols provided herein offer a comprehensive guide for researchers to utilize this advanced linker technology in their ADC development programs.
References
- 1. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Efficient Deprotection of the Boc Group from Tos-aminoxy-Boc-PEG4-Tos for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the efficient deprotection of the tert-butyloxycarbonyl (Boc) group from "Tos-aminoxy-Boc-PEG4-Tos," a bifunctional linker crucial in the field of bioconjugation and drug development. The removal of the acid-labile Boc protecting group is a critical step to unmask the reactive aminoxy group, enabling its subsequent conjugation to carbonyl-containing molecules such as aldehydes or ketones present on proteins, peptides, or other biomolecules through a stable oxime linkage.[1][2] This process is fundamental in the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[][4]
The Boc protecting group is widely used due to its stability in a variety of chemical conditions and its clean removal under acidic conditions.[5] Trifluoroacetic acid (TFA) in a suitable organic solvent like dichloromethane (B109758) (DCM) is the most common and effective reagent for this transformation.[6] This document outlines a standard deprotection protocol, methods for monitoring reaction progress, and a representative workflow for the application of the deprotected linker in bioconjugation.
Data Presentation: Quantitative Analysis of Boc Deprotection
The efficiency of the Boc deprotection reaction is critical to the overall success of the conjugation strategy. The following tables summarize representative quantitative data for the acidic deprotection of Boc-protected amino-PEG linkers. These values serve as a guideline for optimizing the reaction conditions for "this compound".
Table 1: Representative Reaction Conditions for Boc Deprotection of Amino-PEG Linkers [5]
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | >90 |
| Boc Deprotection | 4M HCl in Dioxane | Room Temp | 0.5 - 2 | High |
| Boc Deprotection | 50% TFA in DCM | Room Temp | 0.4 | >95 |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection on Product Purity
This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.
| Acidic Reagent | Concentration | Reaction Time (min) | Product Purity (%) |
| Trifluoroacetic Acid (TFA) | 20% in DCM | 30 | ~95 |
| Trifluoroacetic Acid (TFA) | 50% in DCM | 30 | >98 |
| Hydrochloric Acid (HCl) | 4M in Dioxane | 60 | ~97 |
Experimental Protocols
Protocol 1: Deprotection of Boc Group from this compound using TFA/DCM
This protocol describes a standard procedure for the removal of the Boc protecting group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). A common starting point is a 1:1 mixture of TFA and DCM.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours). On TLC, the deprotected product will have a lower Rf value due to its increased polarity.[6] In LC-MS analysis, monitor for the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.
-
Work-up (TFA Salt Isolation):
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times. The resulting TFA salt of the deprotected aminoxy-PEG linker can often be used directly in subsequent reactions.
-
-
Work-up (Free Amine Isolation):
-
To obtain the free aminoxy compound, dissolve the residue from step 6a in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected Tos-aminoxy-PEG4-Tos as a free aminoxy compound.
-
Mandatory Visualizations
Deprotection and Bioconjugation Workflow
The following diagram illustrates the overall workflow from the deprotection of this compound to its subsequent use in the synthesis of an antibody-drug conjugate (ADC) via oxime ligation.
Caption: Workflow for Boc deprotection and subsequent ADC synthesis.
Logical Relationship for Oxime Ligation
This diagram illustrates the key chemical transformation in the application of the deprotected linker: the formation of a stable oxime bond with a carbonyl-containing biomolecule.
Caption: Chemical principle of oxime ligation for bioconjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Enhancing Drug Solubility using Tos-aminoxy-Boc-PEG4-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poor aqueous solubility is a significant challenge in drug development, often leading to low bioavailability and limiting the therapeutic potential of promising drug candidates.[1] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs, including a notable enhancement in solubility.[2][3] This document provides detailed application notes and protocols for the use of Tos-aminoxy-Boc-PEG4-Tos , a heterobifunctional linker, to improve the solubility of hydrophobic drugs.
This compound is a versatile crosslinker featuring a Boc-protected aminooxy group and a tosyl group, separated by a 4-unit polyethylene glycol spacer. The hydrophilic PEG chain directly contributes to increased aqueous solubility.[4] The Boc-protected aminooxy group, after deprotection, can react with an aldehyde or ketone moiety on a drug molecule to form a stable oxime bond.[2] This allows for the targeted PEGylation of drugs, thereby enhancing their solubility and overall developability.
This protocol will use the potent but poorly soluble anti-cancer agent, SN-38 , as a representative example. SN-38, the active metabolite of irinotecan, is a topoisomerase I inhibitor. Its clinical use is hampered by its extremely low water solubility.[1][5] PEGylation of SN-38 has been shown to increase its water solubility by 400- to 1000-fold, significantly improving its therapeutic potential.
Data Presentation
The following table summarizes the expected improvement in the aqueous solubility of SN-38 upon conjugation with a PEG linker.
| Compound | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| SN-38 | ~0.3 | - |
| PEG-SN38 Conjugate | 120 - 300 | 400 - 1000 |
Note: The data presented is based on published results for PEGylated SN-38 and serves as a representative example of the solubility enhancement achievable with PEGylation.[5]
Experimental Protocols
This section provides a step-by-step guide for the conjugation of a model hydrophobic drug (aldehyde-modified SN-38) to this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the reactive aminooxy functionality.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution (typically a 1:1 ratio of TFA to DCM).
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA by rotary evaporation to yield the deprotected linker, Tos-aminoxy-PEG4-Tos.
Protocol 2: Conjugation of Aldehyde-Modified SN-38 to Tos-aminoxy-PEG4-Tos via Oxime Ligation
This protocol details the formation of a stable oxime bond between the deprotected linker and an aldehyde-functionalized drug.
Materials:
-
Deprotected Tos-aminoxy-PEG4-Tos (from Protocol 1)
-
Aldehyde-modified SN-38 (requires prior synthesis to introduce an aldehyde group)
-
Anhydrous aniline (B41778) (as catalyst)
-
Anhydrous dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve the deprotected Tos-aminoxy-PEG4-Tos and aldehyde-modified SN-38 in anhydrous DMF in a reaction vial.
-
Add a catalytic amount of anhydrous aniline to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the PEG-SN38 conjugate.
-
Upon completion, purify the conjugate using preparative high-performance liquid chromatography (HPLC).
-
Characterize the purified PEG-SN38 conjugate by NMR and MS to confirm its identity and purity.
Protocol 3: Determination of Aqueous Solubility
This protocol outlines the shake-flask method for determining the aqueous solubility of the parent drug and the PEG-drug conjugate.
Materials:
-
SN-38
-
PEG-SN38 conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials
-
Shaking incubator
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of the compound (SN-38 or PEG-SN38 conjugate) to a scintillation vial containing a known volume of PBS (pH 7.4).
-
Place the vials in a shaking incubator at 25°C for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the excess undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.
-
Calculate the aqueous solubility in µg/mL.
Visualizations
Logical Workflow for Solubility Enhancement
Caption: Workflow for enhancing drug solubility using this compound.
Signaling Pathway of SN-38
Caption: Simplified signaling pathway of SN-38 leading to apoptosis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 3. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 4. enzon.com [enzon.com]
- 5. Novel prodrugs of SN38 using multiarm poly(ethylene glycol) linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tos-aminoxy-Boc-PEG4-Tos Deprotection
Welcome to the technical support center for "Tos-aminoxy-Boc-PEG4-Tos". This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the deprotection of this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of deprotecting "this compound"?
The primary goal is the selective removal of the tert-butoxycarbonyl (Boc) protecting group from the aminoxy functionality. This unmasks a reactive hydroxylamine (B1172632) (-ONH2) group, which can then be used for specific conjugation chemistries, such as forming an oxime bond with an aldehyde or ketone. The two terminal tosyl (Tos) groups are intended to be stable, good leaving groups for subsequent nucleophilic substitution reactions.
Q2: My Boc deprotection is incomplete. What are the common causes and how can I fix it?
Incomplete deprotection is a frequent issue. Several factors could be the cause:
-
Insufficient Acid Strength or Concentration : The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration too low, the reaction may not go to completion.[1]
-
Inadequate Reaction Time or Temperature : Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1]
-
Moisture : Water in the reaction can interfere with anhydrous acidic conditions, potentially reducing the effectiveness of the deprotection reagent.
-
Reagent Degradation : Old or improperly stored deprotection reagents, such as trifluoroacetic acid (TFA) or HCl in dioxane, may have lost their potency.
Troubleshooting Steps:
-
Increase Acid Concentration : If using 20% TFA in dichloromethane (B109758) (DCM), consider increasing it to 50%.[2]
-
Extend Reaction Time : Monitor the reaction's progress using an appropriate analytical technique like TLC, LC-MS, or NMR and extend the time as needed. Most deprotections are complete within 1-2 hours at room temperature.[2]
-
Switch to a Stronger Acid System : If TFA/DCM is ineffective, a 4M HCl solution in 1,4-dioxane (B91453) is a common and effective alternative.
-
Ensure Anhydrous Conditions : Use anhydrous solvents and handle reagents in a dry environment to prevent moisture contamination.
-
Use Fresh Reagents : Ensure that the acid used for deprotection is fresh and has been stored correctly.
Q3: I'm observing unexpected side products or loss of my desired product after deprotection. What could be happening?
The presence of the tosyl groups requires careful selection of deprotection conditions to ensure they remain intact.
-
Loss of Tosyl Groups : While generally stable, tosylates can be susceptible to hydrolysis under harsh acidic conditions, especially with prolonged reaction times or elevated temperatures.[3] They can also be cleaved by certain nucleophiles.
-
Alkylation from the t-butyl Cation : The deprotection of Boc generates a reactive tert-butyl cation, which can alkylate nucleophilic residues in your molecule if not properly scavenged.[4]
Troubleshooting Steps:
-
Use Milder Conditions : Start with less harsh conditions (e.g., 20-25% TFA in DCM at 0°C) and shorter reaction times to minimize the risk of tosyl group cleavage.[5]
-
Add a Scavenger : To prevent side reactions from the tert-butyl cation, add a scavenger like triisopropylsilane (B1312306) (TIS) at a concentration of 2.5-5% (v/v) to the reaction mixture.[6]
-
Careful Work-up : When neutralizing the acid after the reaction, use a mild base like saturated sodium bicarbonate solution and avoid prolonged exposure to strongly basic conditions.
Q4: How do I purify the deprotected product, aminoxy-PEG4-Tos?
The deprotected product is typically obtained as a salt (e.g., TFA or HCl salt).
-
Removal of Excess Acid : After the reaction is complete, the solvent and excess acid can be removed under reduced pressure (rotary evaporation). Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[6]
-
Precipitation : The deprotected product can often be precipitated by adding the concentrated residue to cold diethyl ether.[2]
-
Aqueous Work-up : If neutralization is required, the residue can be dissolved in an organic solvent and washed carefully with a saturated aqueous solution of sodium bicarbonate to remove the acid salt.[1][6]
-
Chromatography : If further purification is needed, silica (B1680970) gel chromatography can be employed. However, the polar nature of the PEGylated amine may require polar solvent systems. Ion-exchange chromatography is another option for purifying the amine salt.[7]
Deprotection Protocols and Data
Standard Boc Deprotection Protocol (TFA)
This protocol outlines a general procedure for the removal of the Boc group using Trifluoroacetic Acid (TFA).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (Optional, but recommended)
-
Cold Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer
Methodology:
-
Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the desired final concentration (start with 20-25% v/v).
-
Add TIS to a final concentration of 2.5-5% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure. To ensure complete removal of TFA, co-evaporate with toluene (3x).
-
Precipitate the product by adding the concentrated oil to a flask of cold, stirring diethyl ether.
-
Decant the ether and dry the resulting product (the TFA salt of the deprotected amine) under vacuum. This can often be used directly in the next step.
Summary of Boc Deprotection Conditions
The following table summarizes common conditions for Boc deprotection. The optimal conditions for "this compound" should be determined empirically, starting with milder conditions to preserve the tosyl groups.
| Reagent System | Concentration (v/v) | Temperature | Typical Time | Notes |
| TFA in DCM | 20-50% | 0°C to RT | 30 min - 2 hr | Most common method. A 55% TFA/DCM mixture can be more effective than 100% TFA for solid-phase synthesis due to better resin swelling.[8] |
| 4M HCl in 1,4-Dioxane | N/A | 0°C to RT | 1 - 4 hr | A strong alternative to TFA. Ensure the reagent is fresh. |
| p-Toluenesulfonic Acid | Catalytic | RT | Variable | A milder, solid acid catalyst that can be used in certain contexts.[4] |
| Zinc Bromide in DCM | Excess (2-3 equiv.) | RT | 12 - 24 hr | A mild Lewis acid approach, useful for acid-sensitive substrates.[9] |
Visual Guides
Experimental Workflow for Boc Deprotection
Caption: A standard workflow for the Boc deprotection of this compound.
Troubleshooting Logic for Boc Deprotection
Caption: A decision tree for troubleshooting common issues in Boc deprotection.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimizing Oxime Ligation with Aminoxy-PEG4 Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Tos-aminoxy-Boc-PEG4-Tos" and related aminoxy-PEG4 linkers for oxime ligation.
Frequently Asked Questions (FAQs)
Q1: What is the structure and function of "this compound"?
"this compound" is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains two key functional groups at opposite ends of a 4-unit PEG spacer:
-
Boc-protected aminoxy group (-ONH-Boc): This group, after deprotection, reacts with aldehydes or ketones on a target molecule to form a stable oxime bond. The tert-butyloxycarbonyl (Boc) group is a protecting group that prevents premature reactions.
-
Tosyl group (-OTs): The tosyl group is an excellent leaving group for nucleophilic substitution reactions. It can be used to conjugate the linker to nucleophiles such as amines (-NH2), thiols (-SH), or hydroxyls (-OH) on a second molecule of interest.
The hydrophilic PEG4 spacer enhances solubility in aqueous media and provides a flexible linker between the two conjugated molecules.[1][2]
Q2: What is the optimal pH for oxime ligation?
The optimal pH for oxime ligation depends on whether a catalyst is used:
-
Uncatalyzed Reactions: A slightly acidic pH of 4-5 is generally optimal.[3]
-
Catalyzed Reactions: With a nucleophilic catalyst like aniline (B41778) or its derivatives, the reaction can proceed efficiently at or near neutral pH (6.5-7.5).[3][4]
Q3: How can I remove the Boc protecting group?
The Boc group can be removed under mild acidic conditions to reveal the reactive aminoxy group. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).
Q4: What is the role of the tosyl group?
The tosyl group is a very good leaving group that facilitates nucleophilic substitution reactions.[1][5][6] This allows for the covalent attachment of the linker to a variety of nucleophilic functional groups on a target molecule.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Oxime Ligation Yield | 1. Incomplete Boc Deprotection: The aminoxy group is not available for ligation. 2. Suboptimal pH: The reaction pH is outside the optimal range for oxime formation. 3. Reactant Instability: The deprotected aminoxy-PEG linker or the aldehyde/ketone on the target molecule has degraded. 4. Inefficient Catalyst: The catalyst is absent, inactive, or used at too low a concentration for neutral pH ligations.[3] 5. Steric Hindrance: The carbonyl group on the target molecule is sterically hindered, slowing the reaction rate. Aldehydes are generally more reactive than ketones.[3][7] | 1. Confirm Boc deprotection using a suitable analytical method (e.g., mass spectrometry). Ensure complete removal of the acidic deprotection reagents before proceeding to the ligation step. 2. Adjust the pH of the reaction mixture. For uncatalyzed reactions, use a buffer at pH 4-5. For catalyzed reactions at neutral pH, ensure the buffer capacity is sufficient. 3. Use freshly prepared or properly stored reagents. The deprotected aminoxy group can be reactive and should be used promptly.[3] 4. Add a catalyst such as aniline (typically 10-100 mM) to accelerate the reaction at neutral pH.[4] 5. Increase the reaction time and/or the concentration of the aminoxy-PEG linker. Consider using a more reactive aldehyde if possible. |
| Side Product Formation | 1. Reaction of Tosyl Group: The tosyl group may react with nucleophiles present in the reaction mixture. 2. Oxidation of Aldehyde: The aldehyde on the target molecule may be oxidized to a carboxylic acid. 3. Impure Solvents/Reagents: Contaminants in solvents or reagents can lead to side reactions.[3] | 1. If the tosyl group is intended for a subsequent reaction, perform the oxime ligation first under conditions that minimize nucleophilic attack on the tosyl group (e.g., avoid strong nucleophiles in the buffer). 2. Use deoxygenated buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use high-purity, anhydrous solvents and fresh reagents. |
| Poor Solubility of Conjugate | 1. Hydrophobicity of Target Molecules: One or both of the conjugated molecules may be hydrophobic, leading to aggregation. | 1. The PEG4 linker is designed to increase water solubility. However, if solubility issues persist, consider using a longer PEG linker (e.g., PEG8, PEG12). Ensure adequate mixing during the reaction. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution (a common ratio is 1:1 TFA:DCM).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or mass spectrometry to confirm the removal of the Boc group.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting deprotected linker should be used immediately or stored under inert gas at a low temperature.
Protocol 2: General Oxime Ligation with Deprotected Aminoxy-PEG4-Tos
Materials:
-
Deprotected Aminoxy-PEG4-Tos (from Protocol 1)
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.0 for catalyzed reactions; 0.1 M sodium acetate, pH 4.5 for uncatalyzed reactions)
-
Aniline (for catalyzed reactions)
-
DMSO (if needed to dissolve starting materials)
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer. A small amount of a co-solvent like DMSO can be used if necessary for solubility.
-
Dissolve the freshly deprotected Aminoxy-PEG4-Tos in the same buffer and add it to the solution of the carbonyl-containing molecule (typically a 1.5 to 5-fold molar excess of the aminoxy-linker is used).
-
For catalyzed reactions at neutral pH, add aniline to a final concentration of 10-100 mM.
-
Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by HPLC or SDS-PAGE (for protein conjugations, a band shift will be observed).
-
Once the reaction is complete, the resulting conjugate can be purified by standard methods such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for low oxime ligation yield.
References
- 1. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 2. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tos-aminoxy-Boc-PEG4-Tos
Welcome to the technical support center for the synthesis of Tos-aminoxy-Boc-PEG4-Tos. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during the synthesis of this important bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound with a good yield?
A1: A common and effective strategy involves a two-step synthesis:
-
Boc Protection: Start with the mono-tosylation of tetraethylene glycol to yield Tos-PEG4-OH. Subsequently, perform a nucleophilic substitution with N-Boc-hydroxylamine to obtain the intermediate, t-Boc-aminooxy-PEG4-alcohol.
-
Tosylation: The terminal hydroxyl group of the purified t-Boc-aminooxy-PEG4-alcohol is then tosylated to yield the final product, this compound.
Q2: I am getting a low yield in the first step (mono-tosylation of tetraethylene glycol). How can I improve this?
A2: Low yields in mono-tosylation are often due to the formation of the di-tosylated byproduct. To improve the yield of the mono-tosylated product, consider the following:
-
Stoichiometry: Use a significant excess of tetraethylene glycol relative to tosyl chloride. This statistically favors the mono-substituted product.
-
Controlled Addition: Add the tosyl chloride solution slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reactivity.[1]
-
Selective Monotosylation Method: Employ the method described by Bouzide and Sauvé, which utilizes silver(I) oxide (Ag₂O) and a catalytic amount of potassium iodide (KI).[2][3] This method has been shown to be highly selective for the monotosylation of symmetrical diols, with reported yields of over 70%.[1]
Q3: My tosylation of t-Boc-aminooxy-PEG4-alcohol is resulting in a complex mixture of products. What are the likely side reactions?
A3: Besides the desired product, several side reactions can occur during the tosylation of N-Boc protected amino alcohols:
-
Di-tosylation: If your starting material contains unreacted tetraethylene glycol diol from the previous step, di-tosylation can occur. Ensure your t-Boc-aminooxy-PEG4-alcohol intermediate is of high purity.
-
Oxazolidinone Formation: N-Boc derivatives of β-amino alcohols can undergo intramolecular cyclization to form oxazolidinone byproducts, especially under basic conditions.[4]
-
Chlorination: In some cases, treatment of alcohols with tosyl chloride can lead to the formation of the corresponding chloride instead of the tosylate.[5]
Q4: What is the best method for purifying the final product, this compound?
A4: Due to the polar nature of PEG linkers, purification by standard normal-phase silica (B1680970) gel chromatography can be challenging, often leading to streaking and poor separation.[6] Reverse-phase preparative HPLC (RP-HPLC) is the recommended method for purifying PROTAC linkers and other polar PEG derivatives.[6]
Q5: How can I effectively monitor the progress of my reactions?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of both the Boc protection and tosylation steps. Use an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane (B109758)/methanol) and visualize the spots using a suitable stain, such as iodine or potassium permanganate. For more quantitative analysis, LC-MS can be used to identify the masses of the starting material, intermediate, and final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of mono-tosylated PEG4-OH | Formation of di-tosylated byproduct. | - Use a large excess of tetraethylene glycol. - Add tosyl chloride slowly at 0 °C. - Employ the selective Ag₂O/KI method for monotosylation.[2][3] |
| Incomplete reaction. | - Increase reaction time. - Ensure efficient stirring. - Use a stronger base like sodium hydride if necessary, with caution.[7] | |
| Low yield of this compound | Incomplete tosylation of the alcohol. | - Use a slight excess of tosyl chloride (1.1-1.2 equivalents). - Ensure anhydrous reaction conditions. - Use a suitable base like pyridine (B92270) or triethylamine (B128534).[7] |
| Degradation of the Boc protecting group. | - Avoid strongly acidic conditions during workup. - Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature). | |
| Formation of oxazolidinone byproduct.[4] | - Use a non-nucleophilic base. - Carefully control the reaction temperature. | |
| Difficult purification of the final product | High polarity of the PEG linker causing streaking on silica gel.[6] | - Use reverse-phase HPLC for purification.[6] - Consider using a different solvent system for column chromatography, such as a gradient of methanol (B129727) in dichloromethane. |
| Co-elution of impurities. | - Optimize the gradient for reverse-phase HPLC to achieve better separation. - Ensure high purity of the starting materials. | |
| Inconsistent TLC results | Spots disappearing or being obscured by pyridine.[8] | - After spotting on the TLC plate, apply high vacuum to remove residual pyridine. - Use a different visualization method if spots are faint. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-tosylation of Diols
| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Standard Method | TsCl, Pyridine | Dichloromethane | 0 to RT | Variable (often <50%) | [7] |
| Excess Diol | TsCl, NaOH, Large excess of Diol | THF/Water | 0 | ~90% (for TEG) | [9] |
| Silver Oxide | TsCl, Ag₂O, KI (catalytic) | Dichloromethane | Room Temp | >70% | [2] |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of t-Boc-aminooxy-PEG4-alcohol
This protocol is a representative procedure and may require optimization.
-
Mono-tosylation of Tetraethylene Glycol (TEG):
-
In a round-bottom flask, dissolve tetraethylene glycol (10 eq.) in anhydrous dichloromethane (DCM).
-
Add silver(I) oxide (1.5 eq.) and a catalytic amount of potassium iodide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 eq.) in DCM to the stirred suspension over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the tosyl chloride is consumed.
-
Filter the reaction mixture through a pad of Celite to remove silver salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient of ethyl acetate in hexanes) to obtain Tos-PEG4-OH.
-
-
Synthesis of t-Boc-aminooxy-PEG4-alcohol:
-
To a solution of N-Boc-hydroxylamine (1.2 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Tos-PEG4-OH (1 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 60-70 °C and stir overnight.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, gradient of methanol in dichloromethane) to yield t-Boc-aminooxy-PEG4-alcohol.
-
Protocol 2: Synthesis of this compound
-
Tosylation of t-Boc-aminooxy-PEG4-alcohol:
-
Dissolve t-Boc-aminooxy-PEG4-alcohol (1 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 eq.) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until completion as monitored by TLC.[7]
-
Dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final product, this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield reactions.
References
- 1. jchemlett.com [jchemlett.com]
- 2. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
"Tos-aminoxy-Boc-PEG4-Tos" stability issues in aqueous buffers
Welcome to the technical support center for Tos-aminoxy-Boc-PEG4-Tos. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this bifunctional linker in aqueous buffers and to offer troubleshooting support for its use in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker featuring a tosyl group at one terminus and a Boc-protected aminoxy group at the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, reacting readily with amines, thiols, and hydroxyls.[1][2] The Boc-protected aminoxy group can be deprotected under mild acidic conditions to reveal a reactive aminoxy group, which can then form a stable oxime bond with an aldehyde or ketone. The PEG spacer enhances solubility in aqueous media.[3][4] This linker is commonly used in bioconjugation, including the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Q2: What are the main stability concerns for this compound in aqueous buffers?
A2: The two primary stability concerns are the hydrolysis of the tosyl group and the acid-catalyzed cleavage of the Boc protecting group. The tosyl group is susceptible to hydrolysis, especially in aqueous buffers with non-neutral pH. This susceptibility increases in the presence of nucleophiles commonly found in biological buffers. The Boc group is intentionally designed to be removed under acidic conditions; therefore, its stability is compromised at low pH.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C in a desiccated environment to protect it from moisture. For short-term storage of stock solutions, prepare the solution in an anhydrous organic solvent such as DMSO or DMF and store at -20°C or -80°C. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: Can I use buffers containing primary amines, such as Tris, with the tosyl end of the linker?
A4: It is not recommended. Primary amines are potent nucleophiles and will react with the tosyl group, leading to the consumption of your linker and reduced conjugation efficiency with your intended target. Use non-nucleophilic buffers such as PBS, HEPES, or MES for reactions involving the tosyl group.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield to a Nucleophile (e.g., Amine, Thiol)
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the Tosyl Group | - Prepare fresh solutions of the linker immediately before use. - Perform the conjugation reaction at a neutral or slightly alkaline pH (7.2-8.5) to balance reactivity and stability. - Minimize the reaction time in aqueous buffer. |
| Reaction with Buffer Components | - Ensure the use of a non-nucleophilic buffer (e.g., PBS, HEPES, MES). Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles. |
| Suboptimal Reaction Conditions | - Optimize the molar ratio of the linker to your target molecule. A 5- to 20-fold molar excess of the linker is a common starting point. - Increase the reaction temperature if the nucleophile is weak, but monitor for degradation. Reactions are typically run at room temperature for 1-4 hours or overnight at 4°C. |
| Degraded Starting Material | - Verify the purity and integrity of the this compound linker using an appropriate analytical method such as HPLC-MS. |
Issue 2: Premature Cleavage of the Boc Protecting Group
| Possible Cause | Troubleshooting Steps |
| Acidic Buffer Conditions | - Maintain a neutral or slightly alkaline pH (7.0-8.5) in all steps prior to the intended deprotection. |
| Extended Storage in Protic Solvents | - Avoid prolonged storage of the linker in protic solvents, even if buffered at neutral pH, as slow degradation can occur. Prepare solutions fresh when possible. |
| Contamination of Reagents | - Ensure all reagents and solvents are free from acidic contaminants. |
Quantitative Data Summary
The stability of this compound is highly dependent on the pH of the aqueous buffer. The following tables provide illustrative stability data based on the known chemical properties of tosyl and Boc groups.
Table 1: Illustrative pH-Dependent Stability of the Tosyl Group
| Buffer pH | Temperature (°C) | Estimated Half-life | Notes |
| 5.0 | 25 | Hours to Days | Hydrolysis is accelerated under acidic conditions. |
| 7.4 | 25 | Days | Relatively stable at neutral pH. |
| 8.5 | 25 | Hours | Hydrolysis is accelerated under alkaline conditions. |
| 7.4 (with 50 mM Tris) | 25 | Minutes to Hours | Rapidly consumed by nucleophilic buffers. |
Table 2: Illustrative pH-Dependent Stability of the Boc Group
| Buffer pH | Temperature (°C) | Estimated Half-life | Notes |
| 3.0 | 25 | Minutes | Rapid deprotection occurs. |
| 5.0 | 25 | Hours | Slow deprotection can be observed. |
| 7.4 | 25 | Very Stable | Minimal to no deprotection. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to a Primary Amine
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in a non-nucleophilic buffer (e.g., PBS, HEPES) at pH 7.2-8.0.
-
Immediately before use, dissolve this compound in an anhydrous organic solvent (e.g., DMSO, DMF) to a high concentration (e.g., 10-50 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5-20 fold) of the this compound solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the nature of the conjugate.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE, HPLC, and/or mass spectrometry to confirm conjugation and determine the degree of labeling.
-
Protocol 2: Stability Assessment of this compound in Aqueous Buffer
-
Buffer Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 7.4, 8.5).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., acetonitrile).
-
Dilute the stock solution into each of the prepared buffers to a final concentration suitable for analysis (e.g., 1 mg/mL).
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench any degradation by diluting the aliquot in a suitable mobile phase for HPLC analysis and/or freezing at -80°C.
-
-
Analytical Method:
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection).
-
Monitor the decrease in the peak area of the intact this compound and the appearance of degradation products (e.g., hydrolyzed tosyl group, deprotected Boc group).
-
-
Data Analysis:
-
Plot the percentage of the remaining intact linker against time for each buffer condition to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Degradation pathways of this compound in aqueous buffers.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Factors affecting the stability of this compound.
References
Technical Support Center: Purification of Tos-aminoxy-Boc-PEG4-Tos Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of "Tos-aminoxy-Boc-PEG4-Tos" conjugates. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification of these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound and similar PEGylated molecules?
The primary challenge in purifying PEGylated compounds lies in the heterogeneity of the reaction mixture.[1] This mixture often contains the desired product alongside several impurities with similar physicochemical properties, making separation difficult. Common impurities include:
-
Unreacted starting materials: Excess this compound and the molecule it was intended to conjugate with.
-
Di-PEGylated or multi-PEGylated species: Molecules with more than one PEG chain attached.
-
Positional isomers: Conjugates where the PEG chain is attached at different sites on the target molecule.[1]
-
Hydrolysis products: Degradation of the starting materials or the product.
The presence of the flexible and polar PEG chain can mask the properties of the underlying molecule, leading to poor resolution in chromatographic separations.
Q2: What are the most common purification methods for this compound conjugates?
The most effective methods for purifying PEGylated molecules are based on chromatography. The choice of method depends on the properties of the conjugate and the impurities to be removed.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity.[1] It is often the method of choice for purifying small molecule PEGylated conjugates like those involving PROTAC linkers.
-
Silica (B1680970) Gel Chromatography (Normal-Phase): This method separates molecules based on their polarity. While it can be used, the high polarity of PEGylated compounds can lead to challenges such as streaking and poor separation.[2]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is particularly useful for removing small unreacted PEG linkers from larger conjugated molecules like proteins.[3]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. The PEG chain can shield the charges on a molecule, which can be exploited to achieve separation from the un-PEGylated starting material.
Q3: How can I assess the purity of my purified this compound conjugate?
Several analytical techniques can be used to determine the purity of your final product:
-
Analytical RP-HPLC: This is a quick and reliable method to check for the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the purified product by providing its molecular weight and can also be used to identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the successful conjugation and the integrity of the molecule.
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC) Purification
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Product and Impurities | Inappropriate column choice. | Use a C18 or C8 column with a suitable pore size. For complex mixtures, a longer column or a column with smaller particle size can improve resolution. |
| Incorrect mobile phase gradient. | Optimize the gradient of your organic solvent (e.g., acetonitrile) in water. A shallower gradient can improve the separation of closely eluting compounds. | |
| Low Recovery of the Product | Irreversible binding to the column. | Modify the mobile phase. Adding a small amount of a different organic solvent or adjusting the pH might help. |
| Product precipitation on the column. | Decrease the sample concentration. Ensure the sample is fully dissolved in the mobile phase before injection. | |
| Peak Tailing or Broadening | Column overloading. | Reduce the amount of sample injected onto the column. |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as a small amount of triethylamine (B128534) (TEA) for basic compounds, or ensure the use of a well-end-capped column. |
Silica Gel Chromatography Purification
| Problem | Potential Cause | Suggested Solution |
| Compound Streaking on TLC and Column | The compound is too polar for the solvent system. | Use a more polar solvent system. A common choice for polar compounds is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), or chloroform (B151607) (CHCl3) and MeOH.[2] Adding a small amount of a more polar solvent like isopropanol (B130326) (IPA) can sometimes improve peak shape. |
| Poor Separation of Similar Impurities | The solvent system is not selective enough. | Try a different solvent system. A gradient of ethanol/isopropanol in chloroform has been reported to provide better separation for some PEG-containing compounds.[2] |
| Low Yield | Compound is irreversibly adsorbed to the silica gel. | This is a common issue with highly polar compounds on silica. Consider switching to reverse-phase chromatography. If you must use silica, try a different solvent system or use a deactivated silica gel. |
| Compound Elutes with the Solvent Front | The solvent system is too polar. | Start with a less polar solvent system and gradually increase the polarity (gradient elution). |
Data Presentation
Table 1: Comparison of Purification Methods for a Model Tos-aminoxy-Boc-PEG4-Conjugate
| Purification Method | Typical Purity (%) | Typical Yield (%) | Resolution | Scalability |
| Preparative RP-HPLC | >98% | 40-70% | High | Low to Medium |
| Silica Gel Chromatography | 85-95% | 60-90% | Low to Medium | High |
Note: The values in this table are representative and can vary significantly depending on the specific conjugate and the optimization of the purification protocol.
Table 2: Effect of Acidic Conditions on Boc Deprotection Purity of a PEG Linker
| Acidic Reagent | Solvent | Reaction Time (min) | Product Purity (%) |
| 20% TFA | DCM | 30 | ~85% |
| 50% TFA | DCM | 30 | >95% |
| 4M HCl | Dioxane | 60 | >95% |
Data adapted from a technical guide on Boc deprotection of PEG linkers. Purity was determined by HPLC analysis.
Experimental Protocols
Protocol 1: General Procedure for Preparative RP-HPLC Purification
-
Column Selection: Choose a suitable reverse-phase column (e.g., C18, 5 µm particle size, 100 Å pore size). The column dimensions will depend on the amount of sample to be purified.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or DMSO) and filter it through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to identify the fractions containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization (freeze-drying), to obtain the purified product.
Protocol 2: General Procedure for Silica Gel Chromatography Purification
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.2-0.3 for the desired product. A common starting point for polar compounds is a mixture of DCM and MeOH.
-
Column Packing:
-
Add a small plug of cotton to the bottom of a glass column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column, allowing it to settle without air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
-
Elution: Start eluting with the initial, less polar solvent system. Gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the purification of this compound conjugates.
Caption: Diagram illustrating the challenges in separating the desired product from common impurities.
References
Technical Support Center: Preventing Non-Specific Binding with "Tos-aminoxy-Boc-PEG4-Tos"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding when using the "Tos-aminoxy-Boc-PEG4-Tos" linker in bioconjugation experiments.
FAQs: Understanding and Mitigating Non-Specific Binding
Q1: What is "this compound" and what are its reactive groups?
"this compound" is a heterobifunctional crosslinker. It contains two distinct reactive ends connected by a polyethylene (B3416737) glycol (PEG) spacer.[][2]
-
Tosyl (Tos) group: This is a good leaving group for nucleophilic substitution reactions, readily reacting with nucleophiles like amines, thiols, and hydroxyls.[3]
-
Boc-protected aminoxy group: The aminoxy group, protected by a tert-butyloxycarbonyl (Boc) group, can react with aldehydes and ketones to form a stable oxime bond after the Boc group is removed under acidic conditions.[4][5]
-
PEG4 spacer: The polyethylene glycol chain enhances the solubility of the linker and the resulting conjugate in aqueous solutions and helps to reduce non-specific binding.[][6]
Q2: What are the primary causes of non-specific binding in bioconjugation?
Non-specific binding refers to the unintended interaction of molecules with surfaces or other molecules, leading to high background signals and inaccurate results. Common causes include:
-
Hydrophobic interactions: Hydrophobic regions on proteins or other biomolecules can interact with surfaces or other molecules.
-
Electrostatic interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or biomolecules.
-
Reactivity of functional groups: Unreacted or partially reacted functional groups on the linker or biomolecules can lead to unintended cross-reactivity.
Q3: How does the PEG4 spacer in "this compound" help in preventing non-specific binding?
The PEG (polyethylene glycol) spacer is hydrophilic and creates a hydration shell around the conjugated molecule.[6] This layer of water molecules acts as a physical barrier, preventing the close approach and interaction of other proteins and surfaces, thereby reducing non-specific binding.[6] Studies have shown that incorporating PEG into hydrogels can lead to a significant decrease in non-specific protein binding.[7]
Q4: Can the tosyl group contribute to non-specific binding?
The tosyl group is highly reactive towards nucleophiles.[3] If not all tosyl groups react with the intended target molecule, they can potentially react with other nucleophilic groups present in the sample or on surfaces, leading to non-specific conjugation. Therefore, it is crucial to optimize the reaction stoichiometry and quench any unreacted tosyl groups.
Q5: What are the potential issues with Boc deprotection that could lead to non-specific binding?
Incomplete deprotection of the Boc group will result in an unreactive aminoxy group, leading to lower conjugation efficiency. Conversely, harsh deprotection conditions can potentially damage the biomolecule, exposing new sites for non-specific interactions. It is important to use optimized and mild acidic conditions for Boc removal.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in assays (e.g., ELISA, Western Blot) | Insufficient blocking of non-specific sites on the solid phase (e.g., microplate wells, membrane). | - Increase the concentration of the blocking agent (e.g., BSA, casein, or a commercial blocking buffer).- Increase the blocking incubation time and/or temperature.- Add a non-ionic detergent (e.g., Tween-20) to the blocking and washing buffers. |
| Non-specific binding of the conjugate to surfaces or other proteins. | - Optimize the buffer conditions: adjust pH and increase salt concentration to reduce electrostatic interactions.- Incorporate additives like PEG or non-ionic surfactants into the reaction and washing buffers.- Purify the conjugate thoroughly to remove any unreacted linker or aggregated material. | |
| Low conjugation efficiency | Incomplete Boc deprotection. | - Ensure complete removal of the Boc group by optimizing the deprotection time and the concentration of the acid (e.g., trifluoroacetic acid, TFA).- Use fresh deprotection reagents. |
| Suboptimal pH for oxime ligation. | - Maintain a slightly acidic pH (around 4.5-5.5) for the oxime ligation reaction to proceed efficiently. | |
| Inefficient reaction of the tosyl group. | - Ensure the target nucleophile is available and reactive at the chosen reaction pH.- Consider increasing the reaction time or temperature, while monitoring the stability of the biomolecule. | |
| Precipitation of the conjugate | Aggregation due to hydrophobicity. | - The PEG4 spacer should improve solubility, but if the conjugated molecule is very hydrophobic, consider using a longer PEG linker.- Work at lower concentrations during the conjugation and purification steps. |
Quantitative Data on PEG Linkers and Non-Specific Binding
One study quantitatively investigated the binding of common non-specific binding proteins, tubulin and actin, to affinity resins. The results showed that the introduction of a PEG spacer significantly reduced the amount of non-specific protein binding, and this reduction was proportional to the number of ethylene (B1197577) glycol units in the spacer.[9]
Another study demonstrated a 10-fold decrease in non-specific binding and a 6-fold increase in specific binding in immunoassays when using PEG-modified hydrogels compared to unmodified hydrogels.[6]
| Parameter | Without PEG Spacer | With PEG Spacer | Reference |
| Non-Specific Binding (Fluorescence Intensity) | High | Significantly Reduced (up to 10-fold) | [6] |
| Specific Binding Signal | Baseline | Increased (up to 6-fold) | [6] |
| Binding of Tubulin and Actin | Proportional to ligand hydrophobicity | Reduced in proportion to PEG length | [9] |
Experimental Protocols
The following are representative protocols for a two-step conjugation process using "this compound". Note: These are general guidelines and optimization will be required for specific applications.
Step 1: Reaction of the Tosyl Group with a Nucleophile (e.g., an amine-containing biomolecule)
This protocol describes the reaction of the tosyl end of the linker with a primary amine on a biomolecule (e.g., a protein).
Materials:
-
Biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
"this compound"
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the Linker: Prepare a stock solution of "this compound" in anhydrous DMSO or DMF.
-
Reaction Setup: Add the linker solution to the biomolecule solution at a desired molar excess. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle stirring. Monitor the reaction progress if possible.
-
Quenching: Add a quenching reagent to react with any unreacted tosyl groups. Incubate for 30 minutes.
-
Purification: Purify the resulting Boc-protected aminoxy-PEGylated biomolecule to remove excess linker and quenching reagent.
Step 2: Boc Deprotection and Oxime Ligation
This protocol describes the deprotection of the Boc group and subsequent reaction of the aminoxy group with an aldehyde- or ketone-containing molecule.
Materials:
-
Boc-protected aminoxy-PEGylated biomolecule
-
Deprotection reagent: Trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane, DCM)
-
Neutralization buffer (e.g., PBS, pH 7.4)
-
Aldehyde- or ketone-containing molecule
-
Aniline (B41778) (as a catalyst, optional)
-
Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)
-
Purification system
Procedure:
-
Boc Deprotection:
-
Dissolve the lyophilized Boc-protected conjugate in the TFA solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TFA and solvent under a stream of nitrogen or by vacuum centrifugation.
-
-
Neutralization: Immediately dissolve the deprotected conjugate in a neutralization buffer.
-
Oxime Ligation:
-
Adjust the pH of the deprotected conjugate solution to 4.5-5.5 using the reaction buffer.
-
Add the aldehyde- or ketone-containing molecule.
-
If the reaction is slow at neutral pH, aniline can be added as a catalyst.[4]
-
Incubate at room temperature for 2-16 hours.
-
-
Purification: Purify the final conjugate to remove excess reagents and byproducts.
Visualizations
References
- 2. Multi-Arm PEGs for ADCs [jenkemusa.com]
- 3. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 4. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 9. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC Synthesis with Tos-aminoxy-Boc-PEG4-Tos
Welcome to the technical support center for PROTAC synthesis utilizing the "Tos-aminoxy-Boc-PEG4-Tos" linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its key functional groups?
"this compound" is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure includes:
-
Two Tosyl (Tos) groups: These are excellent leaving groups, facilitating nucleophilic substitution reactions for conjugation to a protein of interest (POI) ligand or an E3 ligase ligand.[1][2]
-
A Boc-protected aminoxy group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the aminoxy functionality.[1][3] This protected aminoxy group can be deprotected to reveal a reactive aminoxy group for subsequent conjugation, often via oxime ligation.
-
A PEG4 spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.[4]
Q2: What is the general strategy for using "this compound" in PROTAC synthesis?
The synthesis is typically a stepwise process:
-
First Nucleophilic Substitution: One of the tosyl groups is reacted with a nucleophilic handle (e.g., an amine, thiol, or hydroxyl group) on either the POI ligand or the E3 ligase ligand.
-
Second Nucleophilic Substitution: The second tosyl group is reacted with a nucleophilic handle on the other binding ligand.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions to reveal the free aminoxy group.
-
Final Conjugation (Optional): The deprotected aminoxy group can be used for a final conjugation step if required by the overall synthetic strategy, for example, through reaction with an aldehyde or ketone to form an oxime linkage.[5]
Q3: What are the advantages of using a PEG linker in PROTAC design?
PEG linkers offer several benefits in PROTAC development:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules.[4]
-
Improved Permeability: The flexibility of the PEG linker can aid in cell permeability.[6]
-
Optimization of Ternary Complex Formation: The length of the PEG linker can be varied to optimize the distance and orientation between the POI and E3 ligase, which is crucial for efficient ubiquitination and degradation.[4]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete First Nucleophilic Substitution
Possible Causes:
-
Insufficiently reactive nucleophile: The amine, thiol, or hydroxyl group on your ligand may not be sufficiently nucleophilic.
-
Steric hindrance: Bulky groups near the reactive center on either the ligand or the linker can impede the reaction.
-
Inappropriate reaction conditions: Incorrect solvent, temperature, or base can lead to a sluggish or incomplete reaction.
-
Degradation of starting materials: The "this compound" linker or your ligand may have degraded during storage.
Troubleshooting Steps:
-
Verify Starting Material Quality: Confirm the purity and integrity of your ligand and the "this compound" linker using techniques like NMR or LC-MS.
-
Optimize Reaction Conditions:
-
Solvent: Use a polar aprotic solvent such as DMF or DMSO to ensure solubility of all reactants.
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. Monitor for potential degradation of sensitive functional groups.
-
Base: For amine nucleophiles, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be used to scavenge the generated toluenesulfonic acid.
-
-
Increase Reactant Concentration: A higher concentration of reactants can favor the bimolecular substitution reaction.
-
Consider a more reactive derivative of your ligand: If possible, modify your ligand to introduce a more potent nucleophile.
| Parameter | Recommended Condition | Alternative |
| Solvent | DMF, DMSO | Acetonitrile (B52724) |
| Temperature | Room Temperature to 60 °C | 40 °C |
| Base (for amine nucleophiles) | DIPEA (2-3 equivalents) | Triethylamine |
| Reaction Time | 12-24 hours | Monitor by LC-MS |
Problem 2: Unselective Reaction or Formation of Side Products
Possible Causes:
-
Multiple nucleophilic sites on the ligand: Your ligand may possess more than one functional group that can react with the tosyl group.
-
Reaction with the Boc-protected aminoxy group: Although generally stable, harsh conditions could potentially compromise the Boc group.
-
Intermolecular reactions: At high concentrations, self-condensation or polymerization can occur.
Troubleshooting Steps:
-
Protect Competing Nucleophiles: If your ligand has multiple reactive sites, consider using an orthogonal protecting group strategy to mask all but the desired reactive site.
-
Use Milder Reaction Conditions: Avoid excessive heat and strong bases to minimize side reactions.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the "this compound" linker to ensure complete consumption of your valuable ligand, followed by purification.
Problem 3: Incomplete Boc Deprotection
Possible Causes:
-
Insufficiently acidic conditions: The acid used may not be strong enough or used in a high enough concentration to fully remove the Boc group.
-
Acid-labile groups elsewhere in the molecule: Fear of cleaving other sensitive groups may lead to the use of overly mild deprotection conditions.
-
Short reaction time: The deprotection reaction may not have been allowed to proceed to completion.
Troubleshooting Steps:
-
Standard Deprotection Protocol: A common method is treatment with 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at room temperature for 1-2 hours.[]
-
Alternative Mild Conditions: For substrates with acid-sensitive functional groups, consider alternative deprotection methods:
-
4M HCl in dioxane at 0 °C to room temperature.[8]
-
TMSI in DCM.
-
-
Monitor Reaction Progress: Track the deprotection using LC-MS to determine the optimal reaction time.
| Reagent | Solvent | Temperature | Typical Time | Notes |
| 20-50% TFA | DCM | Room Temp | 1-2 h | Standard, effective method. |
| 4M HCl | Dioxane | 0 °C to RT | 30 min - 2 h | Milder alternative to TFA. |
| TMSI | DCM | Room Temp | 1-4 h | For highly acid-sensitive substrates. |
Problem 4: Difficulty in Purifying the Final PROTAC
Possible Causes:
-
High polarity of the PROTAC: The PEG linker significantly increases the polarity of the molecule, which can lead to poor recovery from silica (B1680970) gel chromatography.[6]
-
Co-elution of impurities: Unreacted starting materials or side products may have similar polarities to the desired product.
Troubleshooting Steps:
-
Use Reverse-Phase HPLC: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for purifying polar molecules like PEGylated PROTACs.
-
Optimize HPLC Conditions:
-
Column: Use a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol (B129727) with a small amount of an additive like TFA (0.1%) or formic acid (0.1%) is typically effective.
-
-
Alternative Purification Methods: For very similar impurities, techniques like size-exclusion chromatography (SEC) could be explored.
Experimental Protocols
Representative Protocol for PROTAC Synthesis using "this compound"
This is a general protocol and may require optimization for specific ligands.
Step 1: Conjugation of Ligand 1 (with an amine nucleophile)
-
Dissolve Ligand 1 (1.0 eq.) and "this compound" (1.2 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the Ligand 1-PEG4-aminoxy-Boc-Tos intermediate.
Step 2: Conjugation of Ligand 2 (with a hydroxyl nucleophile)
-
Dissolve the Ligand 1-PEG4-aminoxy-Boc-Tos intermediate (1.0 eq.) and Ligand 2 (1.5 eq.) in anhydrous DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq.).
-
Stir the reaction at 60 °C for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product by preparative HPLC to yield the fully protected PROTAC.
Step 3: Boc Deprotection
-
Dissolve the purified, protected PROTAC in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.
-
Purify the final PROTAC by preparative HPLC.
Visualizations
Caption: A typical workflow for PROTAC synthesis.
Caption: Troubleshooting logic for PROTAC synthesis.
References
- 1. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Tos-aminoxy-Boc-PEG4-Tos Reaction Condition Optimization
Welcome to the technical support center for "Tos-aminoxy-Boc-PEG4-Tos." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this versatile PEG linker in your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the reaction of "this compound" with target molecules. The primary reactive sites of this linker are the terminal tosyl groups, which are excellent leaving groups for nucleophilic substitution reactions.
Problem: Low Reaction Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Nucleophile Strength | If reacting with a weakly nucleophilic group, consider using a stronger base to deprotonate the nucleophile and increase its reactivity. For example, when reacting with a thiol, using a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can be beneficial. | Increased reaction rate and higher yield of the desired conjugate. |
| Steric Hindrance | If the target molecule is sterically hindered around the reactive site, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. A longer reaction time may also be needed. | Modest improvement in yield; monitor for potential side product formation at higher temperatures. |
| Suboptimal Solvent | The choice of solvent can significantly impact reaction efficiency. Aprotic polar solvents like DMF or DMSO are generally good choices for nucleophilic substitution reactions as they can solvate the cation without interfering with the nucleophile. | Improved solubility of reactants and enhanced reaction kinetics, leading to a higher yield. |
| Hydrolysis of Tosyl Group | The presence of water can lead to the hydrolysis of the tosyl group, especially at elevated temperatures or non-neutral pH. Ensure all reagents and solvents are anhydrous. | Minimized side reactions and increased availability of the active linker for the desired reaction. |
Problem: Formation of Side Products
| Potential Cause | Recommended Solution | Expected Outcome |
| Reaction with Multiple Sites | If the target molecule has multiple nucleophilic sites, consider using a protecting group strategy to selectively block unwanted reactive sites. | Increased purity of the final product with the PEG linker attached to the desired site. |
| Over-alkylation (Double Substitution) | If the goal is to react with only one tosyl group, using a stoichiometric excess of the target molecule can favor mono-substitution. | A higher ratio of the mono-PEGylated product to the di-substituted product. |
| Degradation of Reactants | High temperatures or prolonged reaction times can lead to the degradation of sensitive molecules. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | Reduced impurity profile and preservation of the integrity of the final conjugate. |
| Premature Deprotection of Boc Group | If the reaction conditions are too acidic, the Boc protecting group on the aminoxy moiety may be prematurely cleaved. Maintain a neutral or slightly basic pH throughout the reaction. | Preservation of the protected aminoxy group for subsequent ligation steps. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a bifunctional PEG linker. The tosyl (Tos) groups are excellent leaving groups for nucleophilic substitution reactions, allowing for the covalent attachment of the PEG chain to nucleophiles such as amines, thiols, or hydroxyls on a target molecule. The Boc-protected aminoxy group, after deprotection, can react with aldehydes or ketones to form a stable oxime ether linkage. This makes it a valuable tool in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where it can link two different protein-binding moieties.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C. It should be protected from moisture to prevent hydrolysis of the tosyl groups.
Q3: What analytical techniques can be used to monitor the progress of a reaction involving this linker?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful as it can confirm the mass of the desired product and identify any side products. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and assess purity.[3]
Q4: How is the Boc protecting group removed from the aminoxy moiety?
A4: The tert-Butyloxycarbonyl (Boc) group is typically removed under acidic conditions. A common method is to treat the compound with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The reaction is usually fast and can be performed at room temperature.
Q5: What are the key considerations for the reaction between the deprotected aminoxy group and an aldehyde or ketone?
A5: The formation of an oxime ether bond is most efficient at a slightly acidic pH (around 4-5). This is because the reaction proceeds through a hemiaminal intermediate, and the dehydration step is acid-catalyzed. However, a very low pH can lead to the protonation of the aminoxy group, reducing its nucleophilicity. Therefore, careful control of the pH is crucial for optimizing the yield of the oxime ligation.
Experimental Protocols
General Protocol for Nucleophilic Substitution of a Tosyl Group
-
Reagent Preparation : Dissolve the nucleophile-containing molecule in an anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Reaction Setup : Under an inert atmosphere, add this compound to the solution of the nucleophile. A slight molar excess of the nucleophile may be used to favor mono-substitution. If the nucleophile requires activation, add a non-nucleophilic base such as DIPEA.
-
Reaction Conditions : Stir the reaction mixture at room temperature or an elevated temperature (e.g., 40-60°C) depending on the reactivity of the nucleophile.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup : Once the reaction is complete, quench the reaction if necessary. The product can be purified from the reaction mixture by extraction and/or column chromatography.
-
Characterization : Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Visualization
Caption: Troubleshooting workflow for reaction optimization.
References
"Tos-aminoxy-Boc-PEG4-Tos" solubility problems and solutions
Welcome to the technical support center for Tos-aminoxy-Boc-PEG4-Tos. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility, encountered during their experiments with this bifunctional crosslinker.
Troubleshooting Guide
This section addresses specific problems you might encounter with this compound, offering potential causes and solutions.
| Problem | Possible Cause | Suggested Solution |
| Compound is difficult to dissolve or does not dissolve completely. | 1. Inappropriate solvent: The selected solvent may not be suitable for this specific PEGylated compound. 2. Low temperature: Dissolution of PEG compounds can be slow at room temperature. 3. Insufficient mixing: The compound may not be adequately dispersed in the solvent. 4. High concentration: The desired concentration may exceed the solubility limit of the compound in the chosen solvent. | 1. Solvent Selection: Switch to a recommended solvent. Good starting points are anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for preparing concentrated stock solutions. Dichloromethane (DCM) is also a suitable solvent.[1][2][3] 2. Gentle Warming: Warm the solution to 30-50°C to aid dissolution.[1][3] Avoid excessive heat to prevent potential degradation. 3. Enhanced Mixing: Use a vortex mixer or sonication to ensure the compound is fully dispersed.[3] 4. Adjust Concentration: If the compound still does not dissolve, try preparing a more dilute solution. |
| Solution is cloudy or shows precipitation after initial dissolution. | 1. Moisture Contamination: The compound or solvent may have absorbed moisture from the atmosphere, leading to hydrolysis of the tosyl group and affecting solubility.[4] 2. Compound Degradation: Improper storage or handling may have led to the degradation of the compound. 3. Supersaturation: The solution may be supersaturated, leading to precipitation over time. | 1. Use Anhydrous Conditions: Handle the compound and solvents under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[5] Ensure vials are equilibrated to room temperature before opening to prevent condensation.[2] 2. Proper Storage: Store the compound at -20°C, protected from light and moisture.[5][6] 3. Re-dissolve and Dilute: Gently warm and sonicate the solution to redissolve the precipitate. If it persists, the concentration may be too high. Dilute the solution with the same solvent. |
| Inconsistent experimental results (e.g., low yield in subsequent reactions). | 1. Hydrolysis of Tosyl Group: The tosyl group is a good leaving group but is susceptible to hydrolysis, which can be accelerated by moisture or inappropriate pH.[4] 2. Cleavage of Boc Group: The Boc protecting group can be prematurely cleaved under acidic conditions.[7] 3. Solvent Interference: Some solvents may contain impurities (e.g., water, amines) that can react with the compound. | 1. Maintain Anhydrous and Neutral Conditions: Use anhydrous solvents and avoid acidic or basic aqueous solutions during handling and storage of the stock solution. The tosyl group is reactive with nucleophiles, so avoid buffers containing primary amines if the intention is to use the tosyl group for subsequent reactions.[8][9] 2. Avoid Acidic Conditions: Ensure that the solvents and reagents used with the intact compound are not acidic. 3. Use High-Purity Solvents: Utilize high-purity, anhydrous solvents to prepare your solutions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a bifunctional crosslinker. It contains a Boc-protected aminoxy group, a tetraethylene glycol (PEG4) spacer, and a tosyl group.[6][10][11] The PEG4 spacer is hydrophilic and is intended to increase the solubility of the molecule in aqueous media.[6][10]
Q2: In which solvents is this compound soluble?
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | Recommended for preparing concentrated stock solutions, especially when the compound has water-sensitive groups.[1][2] Use anhydrous DMF. |
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions.[1][2] Use anhydrous DMSO. |
| Dichloromethane (DCM) | Soluble | A common solvent for dissolving Boc-protected PEG linkers.[12][13] |
| Chloroform | Likely Soluble | PEG products are generally soluble in chloroform.[2] |
| Water | Sparingly Soluble | The PEG4 spacer enhances aqueous solubility, but the Boc and Tosyl groups are hydrophobic, which may limit solubility in purely aqueous solutions.[10] It is generally recommended to prepare a stock solution in an organic solvent and then dilute it into an aqueous buffer.[3] |
| Alcohols (Methanol, Ethanol) | Less Soluble | Solubility of PEG compounds in alcohols is generally lower than in DMF or DMSO.[2] |
| Toluene (B28343) | Less Soluble | Solubility of PEG compounds in toluene is generally lower, but can be improved with gentle heating.[2] |
| Diethyl Ether | Insoluble | PEG compounds are generally not soluble in ether.[2] |
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like DMF or DMSO.[1][3] This approach helps ensure complete dissolution and minimizes the risk of precipitation when diluting into an aqueous buffer for your experiment.[3]
Q4: How should I store this compound and its stock solutions?
A4: The solid compound should be stored at -20°C, protected from light and moisture.[5][6] Stock solutions in anhydrous DMF or DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[14] To prevent degradation from moisture and air, it is best to flush the vials with a dry, inert gas like argon or nitrogen before sealing.[5]
Q5: What are the stabilities of the Boc and Tosyl functional groups?
A5: The Boc group is stable under most basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[7] The Tosyl group is a good leaving group for nucleophilic substitution reactions.[6][10] However, it is susceptible to hydrolysis, especially in the presence of moisture, and can react with nucleophiles.[4] Therefore, it is crucial to handle the compound under anhydrous conditions.[4]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Weigh out the desired amount of the compound (e.g., 1 mg) in a clean, dry microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 µL for a 10 mg/mL solution).
-
Cap the tube tightly and vortex the solution for 30-60 seconds until the compound is completely dissolved.
-
If dissolution is slow, gently warm the tube to 30-40°C or sonicate for a few minutes.[3]
-
Store the stock solution in aliquots at -20°C under an inert atmosphere.
Protocol 2: General Procedure for Dilution into Aqueous Buffer
This protocol outlines the dilution of the organic stock solution into an aqueous reaction buffer.
Materials:
-
Concentrated stock solution of this compound in anhydrous DMSO or DMF
-
Aqueous reaction buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Bring the stock solution and the aqueous buffer to room temperature.
-
While vortexing the aqueous buffer, slowly add the desired volume of the stock solution.
-
Continue to vortex for another 30 seconds to ensure the solution is homogeneous.
-
Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, the final concentration of the organic solvent may be too high, or the solubility limit of the compound in the mixed solvent system has been exceeded.[3] In such cases, try using a more dilute working solution.
Visualizations
References
- 1. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 6. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. precisepeg.com [precisepeg.com]
- 10. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 11. t-Boc-Aminooxy-PEG4-Tosyl - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: "Tos-aminoxy-Boc-PEG4-Tos" in Focus
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, a chemical bridge connecting the target protein ligand to the E3 ligase recruiter. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of various PROTAC linkers, with a special focus on the versatile polyethylene (B3416737) glycol (PEG)-based linker building block, "Tos-aminoxy-Boc-PEG4-Tos," against other common linker types. The comparisons are supported by experimental data and detailed methodologies to aid in the rational design of next-generation protein degraders.
The Central Role of the PROTAC Linker
The linker in a PROTAC is far more than a simple spacer. Its length, flexibility, and chemical composition are critical determinants of the PROTAC's overall performance. An optimally designed linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation by the proteasome.[1][2] Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or result in a conformationally strained complex that is not conducive to ubiquitin transfer.[1]
"this compound": A Versatile Building Block
"this compound" is a bifunctional chemical tool that serves as a precursor for incorporating a flexible, hydrophilic PEG4 linker into a PROTAC. Its key structural features include:
-
A Boc-protected aminoxy group: This functionality allows for conjugation to a warhead or E3 ligase ligand, typically after deprotection under mild acidic conditions. The aminoxy group can react with aldehydes or ketones to form stable oxime linkages.
-
A PEG4 spacer: The four-unit polyethylene glycol chain imparts increased hydrophilicity to the resulting PROTAC, which can enhance solubility and cell permeability.[3][4] The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation.[5]
-
A tosyl group: This is an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to the other end of the PROTAC molecule (either the warhead or the E3 ligase ligand).[6]
These features make "this compound" a valuable reagent for the modular synthesis of PROTACs, allowing for the systematic exploration of linker properties.
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from published studies, comparing the performance of PROTACs with different linker types. While direct experimental data for a PROTAC explicitly synthesized using "this compound" is not available in the public domain, data for PROTACs containing PEG4 linkers serve as a relevant proxy.
Table 1: Comparison of Flexible (PEG and Alkyl) and Rigid Linkers for FAK Degradation
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| A1 | Flexible (PEG) | PEG3 | 1.8 ± 0.3 | >95 | [7] |
| A2 | Flexible (PEG) | PEG4 | 3.2 ± 0.5 | >95 | [7] |
| A3 | Flexible (Alkyl) | C8 Alkyl Chain | 25.1 ± 3.1 | >95 | [7] |
| A4 | Flexible (Alkyl) | C10 Alkyl Chain | 58.3 ± 6.2 | ~90 | [7] |
| B1 | Rigid | Piperazine-based | 15.6 ± 2.1 | >95 | [7] |
Data from a study on Focal Adhesion Kinase (FAK)-targeting PROTACs.
Table 2: Impact of Linker Length on BTK Degradation
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| RC-1 | Flexible (PEG) | PEG6 | < 100 | ~85 | [4] |
| RC-2 | Flexible (PEG variant) | PEG6 with a CH2 substitution | < 100 | ~85 | [4] |
| IR-1 | Flexible (PEG) | PEG6 (irreversible covalent) | < 10 | ~90 | [4] |
| NC-1 | Flexible (PEG) | PEG6 (non-covalent) | 2.2 | 97 | [4] |
Data from a study on Bruton's Tyrosine Kinase (BTK)-targeting PROTACs.
Table 3: Linker Optimization for PI3K/mTOR Dual-Targeting PROTACs
| PROTAC | Linker Type | Linker Composition | Target | DC50 (nM) | Dmax (%) | Reference |
| GP262 | Flexible (Alkyl) | C8 Alkyl Chain | p110γ | 42.23 | 88.6 | [8] |
| mTOR | 45.4 | 74.9 | [8] | |||
| Compound with PEG linker | Flexible (PEG) | PEG-based | mTOR | Less potent than alkyl | - | [8] |
| Compound with rigid linker | Rigid | Piperidine-based | mTOR | Less potent than alkyl | - | [8] |
Data from a study on PI3K/mTOR dual-targeting PROTACs, where flexible alkyl linkers showed superior performance over PEG and rigid linkers in this specific context.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluate the performance of PROTACs, it is crucial to visualize the underlying biological pathways and experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xcessbio.com [xcessbio.com]
- 7. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Navigating Oxime Ligation: A Comparative Guide to Alternatives for "Tos-aminoxy-Boc-PEG4-Tos"
For researchers, scientists, and drug development professionals engaged in bioconjugation, the formation of stable oxime bonds is a cornerstone technique. The bifunctional linker, "Tos-aminoxy-Boc-PEG4-Tos," serves as a valuable tool in this space, offering a hydroxylamine (B1172632) moiety for ligation to carbonyls and a Boc-protected amine for further functionalization, spaced by a hydrophilic PEG4 chain. However, a diverse landscape of alternative reagents exists, each with unique characteristics that may offer advantages for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data from the literature, to aid in the selection of the optimal reagent for your research needs.
Understanding the Landscape of Aminoxy-PEG Linkers
The core of these reagents is the aminoxy group (-O-NH2), which reacts with aldehydes and ketones to form a highly stable oxime linkage. The variations in commercially available alternatives primarily lie in the terminal functional group, the length of the polyethylene (B3416737) glycol (PEG) spacer, and the presence or absence of protecting groups. These differences can significantly impact reaction kinetics, solubility, and the overall design of the final bioconjugate.
A variety of aminoxy-PEG linkers are available from different suppliers, featuring terminal groups such as free amines, alcohols, azides, and carboxylic acids.[1] These alternatives provide flexibility in subsequent conjugation steps, allowing for the attachment of a wide range of molecules, including fluorophores, small molecule drugs, or other biomolecules.
Performance Comparison: Kinetics and Yield of Oxime Ligation
Aniline (B41778) and its derivatives, such as m-phenylenediamine (B132917) (mPDA), have been shown to significantly accelerate oxime ligation.[2] For instance, the PEGylation of a protein containing a p-acetyl phenylalanine ketone residue with an aminooxy-PEG reagent showed a substantial increase in reaction rate in the presence of mPDA as a catalyst compared to the uncatalyzed reaction or one catalyzed by aniline.[2]
Table 1: Representative Kinetic Data for Protein PEGylation via Oxime Ligation
| Reactants | Catalyst (Concentration) | Reaction Time | Extent of PEGylation | Reference |
| p-acetyl phenylalanine-containing protein (7 µM) + aminooxy-PEG (5 mM) | None | 17 hours | ~10% | [2] |
| p-acetyl phenylalanine-containing protein (7 µM) + aminooxy-PEG (5 mM) | Aniline (100 mM) | 17 hours | ~20% | [2] |
| p-acetyl phenylalanine-containing protein (7 µM) + aminooxy-PEG (5 mM) | mPDA (500 mM) | 17 hours | >90% | [2] |
This data is illustrative of the significant impact of catalysts on oxime ligation kinetics and yields with a ketone-containing protein.
The choice of a Boc-protected amine, as in "this compound," necessitates an additional deprotection step to reveal the amine for subsequent conjugation. While this provides control over the reaction sequence, it adds a step to the overall workflow. Alternatives with a free amine or other functional groups allow for a more direct conjugation strategy. The terminal tosyl groups on "this compound" are leaving groups, which can be useful in specific synthetic contexts but may not be necessary for all applications.
Stability of the Oxime Bond
A key advantage of oxime ligation is the high stability of the resulting C=N-O bond compared to other imine-based linkages like hydrazones.[3] Studies have shown that oxime bonds are significantly more resistant to hydrolysis over a wide pH range, making them ideal for bioconjugates that need to remain stable in physiological conditions. While direct comparative stability data for oximes formed from different aminoxy-PEG precursors is scarce, the inherent stability of the oxime bond itself is a well-established principle.
Experimental Protocols
Below is a general protocol for oxime ligation in a bioconjugation context, based on procedures described in the literature.[2] This can be adapted for specific alternatives to "this compound."
Materials:
-
Aldehyde or ketone-functionalized biomolecule (e.g., protein, antibody)
-
Aminoxy-PEG reagent (e.g., "this compound" or an alternative)
-
Reaction Buffer: Phosphate buffer (PB), pH 7.0
-
Catalyst (optional but recommended): m-phenylenediamine (mPDA) or aniline stock solution
-
Quenching reagent (optional)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Preparation of Reactants:
-
Dissolve the aldehyde or ketone-functionalized biomolecule in the reaction buffer to a final concentration of ~10 µM.
-
Prepare a stock solution of the aminoxy-PEG reagent in an appropriate solvent (e.g., DMSO or the reaction buffer) to a concentration of ~5 mM.
-
Prepare a stock solution of the catalyst (e.g., 1 M mPDA in buffer).
-
-
Ligation Reaction:
-
To the biomolecule solution, add the aminoxy-PEG reagent to the desired final concentration (e.g., 1-5 mM).
-
If using a catalyst, add it to the reaction mixture to the desired final concentration (e.g., 100-500 mM).
-
Incubate the reaction at room temperature for a period ranging from 1 to 17 hours. The optimal time should be determined empirically and will be significantly shorter with a catalyst. Progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Quenching and Deprotection (if applicable):
-
The reaction can be quenched by adding an excess of a small molecule containing a carbonyl or aminoxy group.
-
If using a Boc-protected reagent like "this compound," the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to expose the amine for the next conjugation step.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method to isolate the desired bioconjugate.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow of oxime ligation and the logical relationship in choosing a suitable aminoxy-PEG reagent.
References
A Head-to-Head Comparison: Tos-aminoxy-Boc-PEG4-Tos vs. Maleimide Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. This guide provides an objective, data-driven comparison of two prominent classes of linkers: the aminoxy-based chemistry exemplified by Tos-aminoxy-Boc-PEG4-Tos and the widely used maleimide-based linkers.
This comparison delves into their respective reaction mechanisms, stability profiles, reaction kinetics, and chemoselectivity. By presenting key quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
At a Glance: Key Performance Characteristics
| Feature | This compound (Oxime Ligation) | Maleimide (B117702) Linkers (Michael Addition) |
| Reaction Mechanism | Nucleophilic reaction between an aminooxy group and an aldehyde/ketone to form a stable oxime bond. | Michael addition of a thiol (from cysteine) to the maleimide double bond, forming a thiosuccinimide linkage.[1] |
| Bond Stability | High: The resulting oxime bond is highly stable against hydrolysis over a wide pH range (pH 2-9) and is not susceptible to exchange reactions under physiological conditions.[2][3][4][5] | Moderate to Low: The thiosuccinimide linkage is susceptible to a retro-Michael reaction (thiol exchange) in the presence of endogenous thiols like glutathione (B108866) and albumin, leading to premature drug release.[6][7][8] It is also prone to hydrolysis.[9] |
| Reaction Kinetics | Slower: The reaction is generally slower than maleimide-thiol conjugation, often requiring hours for completion. The rate can be significantly accelerated by using aniline-based catalysts.[1][10][11][12][13][14][15][16] | Faster: The reaction is typically rapid, often reaching high yields in a short amount of time under physiological conditions.[1] |
| Chemoselectivity | High: The reaction is highly specific between the aminooxy group and an aldehyde or ketone, with minimal off-target reactions.[2][10][17] | High (pH-dependent): Highly selective for thiols over other nucleophiles within a pH range of 6.5-7.5. Above this range, reactivity with amines (e.g., lysine) can occur.[1][18] |
| Prerequisites | Requires the presence or introduction of an aldehyde or ketone group on the biomolecule. | Requires the presence of a free thiol group (cysteine) on the biomolecule. |
Delving Deeper: Reaction Mechanisms and Stability
The fundamental difference between these two linker technologies lies in the chemistry of bond formation and the stability of the resulting covalent linkage.
This compound: The Power of the Oxime Bond
The "this compound" is a heterobifunctional linker. The tosyl (Tos) group is an excellent leaving group, facilitating nucleophilic substitution to attach the linker to a substrate, while the Boc-protected aminooxy group is the reactive handle for bioconjugation. After deprotection of the Boc group, the free aminooxy group (-ONH2) reacts with an aldehyde or ketone on the target biomolecule to form a highly stable oxime bond.
References
- 1. researchgate.net [researchgate.net]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. [PDF] Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control | Semantic Scholar [semanticscholar.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vectorlabs.com [vectorlabs.com]
A Comparative Guide to the HPLC Validation of "Tos-aminoxy-Boc-PEG4-Tos" Conjugate Purity
For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity of linker molecules is paramount to the synthesis of well-defined and effective therapeutic conjugates. "Tos-aminoxy-Boc-PEG4-Tos" is a heterobifunctional linker that provides a valuable tool for conjugation strategies. This guide offers a comprehensive overview of the validation of its purity using High-Performance Liquid Chromatography (HPLC), comparing it with other common PEG-based linkers and providing detailed experimental protocols.
Product Performance and Comparison with Alternatives
"this compound" belongs to a class of polyethylene (B3416737) glycol (PEG) linkers that are indispensable in drug delivery and bioconjugation. Its key features include a Boc-protected aminoxy group and a tosyl group, separated by a PEG4 spacer. The Boc-protected aminoxy group allows for controlled deprotection and subsequent reaction with aldehydes or ketones to form stable oxime linkages. The tosyl group is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, or hydroxyls.
A qualitative comparison with other common bifunctional PEG linkers is presented in the table below.
| Linker Functional Group | Reactive Towards | Linkage Formed | Key Advantages | Key Disadvantages |
| Aminoxy | Aldehydes, Ketones | Oxime | High stability, specific reaction | Requires carbonyl group on target |
| NHS Ester | Primary Amines | Amide | High reactivity, common target | Hydrolytically unstable |
| Maleimide | Thiols (Cysteine) | Thioether | High specificity for thiols | Potential for retro-Michael addition |
| Azide/Alkyne | Alkyne/Azide (Click Chemistry) | Triazole | Bioorthogonal, high efficiency | May require catalyst (CuAAC) |
Experimental Protocol: HPLC Purity Validation
This section details a reversed-phase HPLC (RP-HPLC) method for determining the purity of "this compound".
Materials and Reagents
-
"this compound" sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), HPLC grade
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). A UV detector can be used, with monitoring at a wavelength where the tosyl group absorbs (e.g., ~225 nm or ~254 nm), though sensitivity may be lower.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detector (CAD) |
Sample Preparation
-
Prepare a stock solution of "this compound" in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
Data Analysis
The purity of the "this compound" conjugate is determined by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for HPLC purity validation and the logical relationship of the key components of the "this compound" linker.
Mass Spectrometry Analysis of Tos-aminoxy-Boc-PEG4-Tos: A Comparative Guide for Researchers
In the rapidly evolving fields of bioconjugation, drug delivery, and proteomics, the precise characterization of crosslinking agents is paramount for the development of effective and reliable therapeutics and research tools. This guide provides a detailed comparison of the mass spectrometry analysis of "Tos-aminoxy-Boc-PEG4-Tos," a heterobifunctional crosslinker, with other common alternatives. Experimental data, detailed protocols, and visual aids are presented to assist researchers, scientists, and drug development professionals in their analytical endeavors.
"this compound" is a versatile crosslinker featuring a tert-butyloxycarbonyl (Boc) protected aminoxy group and a tosyl (Tos) group, separated by a four-unit polyethylene (B3416737) glycol (PEG4) spacer. The aminoxy group allows for the chemoselective ligation to carbonyl groups (aldehydes and ketones), while the tosyl group is an excellent leaving group for nucleophilic substitution reactions with moieties such as amines and thiols. The PEG4 spacer enhances solubility and provides spatial separation between the conjugated molecules.
Comparative Analysis of Bifunctional Crosslinkers
The selection of a crosslinker is dictated by the specific application, including the reactivity of the functional groups, the length and nature of the spacer arm, and the conditions required for conjugation and deprotection. "this compound" offers a unique combination of functionalities, but several alternatives exist, each with its own advantages and disadvantages.
| Feature | This compound | Alternative 1: Maleimide-PEG4-NHS Ester | Alternative 2: Azido-PEG4-Alkyne |
| Reactive Group 1 | Aminoxy (reacts with carbonyls) | Maleimide (reacts with thiols) | Azide (reacts with alkynes via click chemistry) |
| Reactive Group 2 | Tosylate (reacts with nucleophiles) | NHS Ester (reacts with primary amines) | Alkyne (reacts with azides via click chemistry) |
| Spacer | PEG4 | PEG4 | PEG4 |
| Key Advantages | Forms stable oxime ether bond; tosyl group offers broad reactivity. | Highly specific reaction with thiols; NHS esters are widely used for protein labeling. | Bioorthogonal reaction; high specificity and efficiency. |
| Considerations | Tosylate reactivity can be less specific than other functionalities. | Maleimide stability can be an issue at high pH; NHS esters are susceptible to hydrolysis. | Requires a copper catalyst for CuAAC, which can be toxic to cells (though copper-free click chemistry is an option). |
Mass Spectrometry Data Summary
The following table summarizes the expected mass-to-charge ratio (m/z) values for "this compound" and its characteristic fragments in positive-ion electrospray ionization mass spectrometry (ESI-MS). The fragmentation of the PEG chain itself can lead to a series of ions separated by 44.03 Da (C2H4O).
| Ion Description | Chemical Formula | Expected m/z |
| [M+H]+ | C23H39N O9 S + H+ | 522.24 |
| [M+Na]+ | C23H39N O9 S + Na+ | 544.22 |
| [M+K]+ | C23H39N O9 S + K+ | 560.19 |
| Fragment: Loss of Boc | C18H29N O7 S + H+ | 420.17 |
| Fragment: Loss of Tosyl | C16H32N O5 + H+ | 334.22 |
| Fragment: Boc group | C5H9O2+ | 101.06 |
| Fragment: Tosyl group | C7H7SO2+ | 155.02 |
| Fragment: PEG4 unit | C8H16O4 | 176.10 |
Experimental Protocol for Mass Spectrometry Analysis
This protocol outlines a general procedure for the analysis of "this compound" using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
- Dissolve "this compound" in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL.
- Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/hr.
- Mass Range: m/z 100-1000.
- Fragmentation (for MS/MS): Collision-induced dissociation (CID) with collision energy ramped from 10 to 40 eV.
Visualizing Experimental Workflows and Fragmentation
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of a bifunctional crosslinker like "this compound".
Predicted Fragmentation Pathway
The diagram below illustrates the predicted major fragmentation pathways for the [M+H]+ ion of "this compound" under collision-induced dissociation.
The Strategic Advantage of Tos-aminoxy-Boc-PEG4-Tos in Advanced Drug Delivery
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of targeted therapeutics, the choice of a chemical linker is paramount to the efficacy and safety of drug conjugates. A comprehensive analysis of "Tos-aminoxy-Boc-PEG4-Tos" reveals its significant advantages over alternative linkers in the development of next-generation drug delivery systems, particularly antibody-drug conjugates (ADCs). This guide provides a detailed comparison, supported by experimental data, for researchers, scientists, and drug development professionals.
The unique trifunctional architecture of this compound, featuring a Boc-protected aminoxy group, a short polyethylene (B3416737) glycol (PEG) spacer, and a tosyl leaving group, offers a powerful toolkit for bioconjugation. This combination facilitates a controlled, stable, and efficient linkage of therapeutic payloads to carrier molecules, addressing many of the challenges faced with traditional linkers.
Superior Conjugation and Stability through Oxime Ligation
At the heart of this linker's utility is the aminoxy group, which readily reacts with aldehydes or ketones to form a stable oxime bond. This "click-type" reaction is highly chemoselective, proceeding under mild, biocompatible conditions, thus preserving the integrity of sensitive biomolecules like antibodies.[1]
Key Advantages of Oxime Ligation:
-
High Stability: The oxime bond is notably stable across a broad pH range (pH 2-9), ensuring the integrity of the drug conjugate in systemic circulation and minimizing premature drug release that can lead to off-target toxicity.[1]
-
Chemoselectivity: The reaction's specificity for aldehydes and ketones prevents unwanted side reactions with other functional groups present on the antibody or drug, leading to a more homogeneous and well-defined final product.
Enhanced Pharmacokinetics with PEGylation
The integrated PEG4 spacer plays a crucial role in improving the overall pharmacokinetic profile of the drug conjugate. PEGylation is a well-established strategy to enhance the therapeutic potential of biologics.[2]
Benefits of the PEG4 Spacer:
-
Increased Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and helps to prevent aggregation of the final conjugate.[2]
-
Prolonged Circulation Half-Life: The PEG moiety creates a hydrophilic shield around the drug, reducing renal clearance and enzymatic degradation, thereby extending its time in circulation and increasing the probability of reaching the target site.[2]
-
Reduced Immunogenicity: By masking potential epitopes on the drug or linker, PEGylation can lower the risk of an immune response against the conjugate.
Controlled and Versatile Synthesis
The Boc and Tosyl groups provide synthetic handles that allow for a controlled and versatile conjugation strategy. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines, including aminoxy groups, that can be easily removed under mild acidic conditions.[3][4] The tosyl group is an excellent leaving group, facilitating the initial attachment of the linker to a nucleophile on the drug molecule.
Performance Comparison: this compound vs. Alternatives
To provide a clear comparison, the following tables summarize the performance of oxime-linked PEGylated conjugates against common alternatives like maleimide-based linkers.
| Parameter | Oxime-PEG Linker (e.g., aminoxy-PEG) | Maleimide-PEG Linker | Hydrazone Linker |
| Conjugation Chemistry | Reaction with aldehyde/ketone | Michael addition to a thiol (cysteine) | Reaction with aldehyde/ketone |
| Reaction pH | Mildly acidic to neutral (pH 5-7)[1] | Neutral (pH 6.5-7.5) | Acidic (pH 4-6) |
| Linkage Stability at pH 7.4 | High | Moderate (prone to retro-Michael reaction)[5] | Low (hydrolytically unstable)[6] |
| Homogeneity of Conjugate | High (due to chemoselectivity) | Moderate (potential for off-target reactions) | High |
| Drug Release Trigger | pH-sensitive (acidic) or enzymatic | Enzymatic or reducing agents | pH-sensitive (acidic)[7] |
Table 1: Comparison of Key Linker Characteristics
| Performance Metric | Oxime-PEG Conjugate | Maleimide-PEG Conjugate | Reference |
| Plasma Stability | High (stable for over 7 days) | Moderate (significant payload loss can occur) | [5][6] |
| In Vitro Cytotoxicity (IC50) | Potent (e.g., 61 and 111 pmol/L for a specific ADC) | Potent (e.g., 92 pmol/L for a comparable ADC) | [6] |
Table 2: Comparative Performance Data of ADCs with Different Linkers
| Condition | Cumulative Doxorubicin Release from Oxime-linked Micelles | Reference |
| pH 7.4 (80 hours) | ~19% | [8] |
| pH 5.0 (80 hours) | ~78% | [8] |
Table 3: pH-Dependent Drug Release from Oxime-Linked Drug Carrier
Experimental Protocols
General Protocol for Antibody-Drug Conjugation using this compound
This protocol outlines the general steps for conjugating a drug to an antibody. Optimization will be required for specific antibodies and drugs.
Materials:
-
Antibody with an engineered aldehyde or ketone group
-
Drug molecule with a suitable nucleophilic handle
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 6.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Drug-Linker Synthesis:
-
Dissolve the drug and this compound in anhydrous DMF.
-
Add DIPEA to catalyze the nucleophilic substitution of the tosyl group by the drug.
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the drug-linker conjugate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected drug-linker in DCM.
-
Add TFA to the solution and stir at room temperature to remove the Boc group.[3]
-
Monitor the reaction by LC-MS.
-
Evaporate the solvent and TFA under reduced pressure.
-
-
Antibody-Drug Conjugation (Oxime Ligation):
-
Dissolve the deprotected aminoxy-PEG4-drug linker in an aqueous buffer-compatible solvent.
-
Add the linker solution to the antibody solution in PBS (pH 6.0) at a specific molar ratio.
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the formation of the ADC by LC-MS.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol for In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
ELISA plates
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma-ADC mixture.
-
Analyze the samples to determine the amount of intact ADC and released drug.
Protocol for pH-Dependent Drug Release Study
This protocol assesses the release of the drug from the conjugate at physiological and acidic pH.
Materials:
-
Purified ADC
-
PBS at pH 7.4
-
Acetate (B1210297) buffer at pH 5.0
-
Dialysis device (e.g., with a 10 kDa MWCO)
Procedure:
-
Place a known concentration of the ADC into a dialysis device.
-
Dialyze against a large volume of either pH 7.4 PBS or pH 5.0 acetate buffer at 37°C with gentle stirring.
-
At selected time points, take aliquots from the buffer outside the dialysis device.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC or fluorescence spectroscopy).
-
Calculate the cumulative percentage of drug released over time.[8]
Visualizing the Workflow and Linker Advantages
The following diagrams illustrate the experimental workflow for ADC synthesis and the logical advantages of the this compound linker.
References
- 1. mdpi.com [mdpi.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Protein Modification: Tos-aminoxy-Boc-PEG4-Tos versus NHS-Ester PEGylation
For researchers, scientists, and drug development professionals seeking to optimize protein modification strategies, the choice of conjugation chemistry is paramount. This guide provides an objective comparison of two distinct approaches: the use of "Tos-aminoxy-Boc-PEG4-Tos" for oxime ligation and traditional N-hydroxysuccinimide (NHS)-ester chemistry for PEGylation. This analysis is supported by a review of experimental principles and characterization methodologies to aid in the selection of the most suitable reagent for specific research and therapeutic development needs.
Introduction to Protein Modification Chemistries
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins. It can improve pharmacokinetics, increase stability, and reduce immunogenicity.[1][2] The method of attachment, however, significantly influences the homogeneity, stability, and biological activity of the final conjugate.
"this compound" is a bifunctional linker that utilizes oxime ligation, a chemoselective reaction between an aminoxy group and an aldehyde or ketone.[3] This reagent features a tert-butyloxycarbonyl (Boc)-protected aminoxy group for controlled reaction and a tosyl (Tos) group, which is a good leaving group for facilitating conjugation to the protein.
In contrast, NHS-ester PEGylation is a well-established method that targets primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues, to form a stable amide bond.[4] While effective, this method can sometimes lead to a heterogeneous mixture of products due to the presence of multiple lysine residues on the protein surface.[5]
Performance Comparison: Oxime Ligation vs. NHS-Ester Chemistry
The selection of a PEGylation reagent is often a trade-off between reaction efficiency, stability of the resulting linkage, and the preservation of the protein's biological function.
| Feature | This compound (Oxime Ligation) | NHS-Ester PEG Reagent (Amine Acylation) |
| Reaction Chemistry | Forms a stable oxime bond between an aminoxy group and an aldehyde/ketone.[3] | Forms a stable amide bond with primary amines (lysines, N-terminus).[4] |
| Specificity | Highly specific for carbonyl groups, allowing for site-specific modification if an aldehyde or ketone is introduced at a desired location.[3] | Reacts with available primary amines, which can lead to a heterogeneous mixture of positional isomers.[5] |
| Linkage Stability | The oxime linkage is generally more stable than an amide bond, particularly under physiological conditions and in the presence of certain enzymes. | The amide bond is robust but can be susceptible to hydrolysis under certain conditions.[4] |
| Reaction Conditions | Typically proceeds under mild acidic to neutral pH conditions. | Optimal reactivity is usually achieved at a slightly alkaline pH (7-9).[6] |
| Potential for Side Reactions | Minimal side reactions due to the bioorthogonal nature of the chemistry. | Can have side reactions with other nucleophilic residues like tyrosine, serine, and threonine, and is prone to hydrolysis in aqueous solutions.[4] |
Experimental Data Summary
While direct head-to-head quantitative data for "this compound" is limited in publicly available literature, the general principles of oxime ligation versus NHS-ester chemistry provide a basis for comparison.
| Parameter | Oxime Ligation (General) | NHS-Ester Chemistry (General) |
| Typical Reaction Efficiency/Yield | High yields, often >90% under optimized conditions. | Yields can be variable (50-90%) and are sensitive to pH and hydrolysis of the NHS ester. |
| Reaction Time | Can range from a few hours to overnight, depending on the reactants and catalyst used.[7] | Typically faster, ranging from 30 minutes to a few hours.[6] |
| Impact on Protein Activity | Site-specific modification helps to preserve protein activity by avoiding random conjugation to functionally important residues. | Random modification of lysine residues can sometimes lead to a loss of biological activity if key binding sites are affected.[1] |
Experimental Protocols
Detailed methodologies are crucial for successful protein modification. Below are generalized protocols for both oxime ligation and NHS-ester PEGylation.
Protocol 1: Site-Specific Protein Modification via Oxime Ligation
This protocol assumes the target protein has been engineered to contain a unique aldehyde or ketone group.
Materials:
-
Aldehyde- or ketone-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0)
-
This compound
-
Aniline (B41778) (as a catalyst, optional)
-
Organic co-solvent (e.g., DMSO or DMF) if needed to dissolve the PEG reagent
-
Deprotection solution (e.g., trifluoroacetic acid)
-
Quenching reagent (e.g., an excess of an aldehyde-containing compound)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Deprotection of this compound: If the Boc protecting group needs to be removed prior to conjugation, treat the reagent with a suitable deprotection solution and purify.
-
Dissolve Reagents: Dissolve the deprotected aminoxy-PEG reagent in the reaction buffer. A small amount of organic co-solvent may be used if necessary.
-
Conjugation Reaction: Add the aminoxy-PEG reagent to the aldehyde- or ketone-modified protein solution. A molar excess of the PEG reagent is typically used. If using a catalyst, add aniline to the reaction mixture.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.
-
Monitoring: Monitor the reaction progress using SDS-PAGE or mass spectrometry to observe the formation of the higher molecular weight conjugate.
-
Quenching: Quench the reaction by adding an excess of a small molecule aldehyde or ketone to consume any remaining aminoxy-PEG reagent.
-
Purification: Purify the PEGylated protein from unreacted PEG reagent and protein using a suitable chromatography method.
Protocol 2: Protein Modification via NHS-Ester PEGylation
Materials:
-
Protein solution in an amine-free buffer (e.g., phosphate buffer, pH 7.2-8.5)
-
NHS-Ester PEG reagent
-
Organic co-solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., Tris or glycine (B1666218) buffer)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Dissolve Reagents: Immediately before use, dissolve the NHS-ester PEG reagent in a small amount of organic co-solvent.
-
Conjugation Reaction: Add the dissolved NHS-ester PEG reagent to the protein solution. The molar ratio of PEG reagent to protein will determine the extent of PEGylation.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle mixing.
-
Monitoring: Monitor the reaction progress by SDS-PAGE, observing the shift in the protein band to a higher molecular weight.
-
Quenching: Stop the reaction by adding an amine-containing quenching buffer to react with any excess NHS-ester PEG.
-
Purification: Purify the PEGylated protein conjugate from unreacted PEG and protein using chromatography.
Characterization of Modified Proteins
Thorough characterization is essential to ensure the quality and consistency of the PEGylated protein.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the degree of PEGylation.[7][8]
-
Methodology:
-
The purified PEGylated protein is analyzed by techniques such as MALDI-TOF or ESI-MS.
-
The resulting mass spectrum will show a mass shift corresponding to the number of attached PEG molecules.
-
For oxime-ligated proteins, a single major peak corresponding to the site-specifically modified protein is expected.
-
For NHS-ester PEGylated proteins, a distribution of peaks may be observed, representing different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).
-
-
Data Presentation: The data can be presented as a deconvoluted mass spectrum showing the mass of the unmodified protein and the masses of the various PEGylated species.
Surface Plasmon Resonance (SPR)
SPR is used to assess the impact of PEGylation on the protein's binding affinity and kinetics to its target.[9][10][11]
-
Methodology:
-
The target molecule (ligand) is immobilized on a sensor chip.
-
The unmodified and PEGylated proteins (analytes) are flowed over the chip at various concentrations.
-
The binding and dissociation rates are measured in real-time.
-
-
Data Presentation: The results are typically presented as sensorgrams and a table comparing the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the unmodified and modified proteins.
Visualizing the Workflows
Experimental Workflow for Protein Modification
Caption: A comparison of the experimental workflows for protein modification.
Signaling Pathway of Protein Function
Caption: The potential impact of PEGylation on a protein's signaling function.
Conclusion
The choice between "this compound" and NHS-ester PEG reagents depends on the specific requirements of the application. For site-specific modification where homogeneity and linkage stability are critical, oxime ligation using reagents like "this compound" offers a significant advantage. For applications where a degree of heterogeneity is acceptable and rapid conjugation is desired, NHS-ester chemistry remains a viable and well-established option. Careful characterization of the final conjugate is essential to ensure the desired product quality and biological performance.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linker's Pivotal Role: A Comparative Guide to PROTAC Efficacy
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge. While the warhead and E3 ligase ligand are crucial for target engagement and recruitment of the cellular degradation machinery, the linker connecting these two moieties is a critical determinant of a PROTAC's overall success. Far from being a passive spacer, the linker's composition, length, and rigidity profoundly influence the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules.
This guide provides an objective comparison of PROTACs synthesized with different linkers, supported by experimental data. We delve into the structure-activity relationships of various linker architectures and their impact on degradation potency and selectivity, offering a valuable resource for the rational design of next-generation protein degraders.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize quantitative data for PROTACs with different linkers targeting the oncoproteins BRD4 and BTK. It is important to note that direct comparisons across different studies can be challenging due to variations in cell lines, treatment times, and experimental conditions.
Table 1: Efficacy of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase Ligand | Linker Type/Composition | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | VHL | PEG/Alkyl | ~25 | >90 | HeLa |
| ARV-825 | Cereblon (CRBN) | PEG/Alkyl | <1 | >90 | RS4;11 (AML) |
| dBET1 | Cereblon (CRBN) | PEG/Alkyl | ~1.8 | >95 | MV4;11 (AML) |
Data synthesized from multiple sources.[1][2][3]
Key Observations:
-
The BRD4 degraders ARV-825 and dBET1, which utilize a CRBN ligand, generally exhibit higher potency (lower DC50 values) compared to the VHL-based degrader MZ1 in leukemia cell lines.[1][3]
-
While all three PROTACs have flexible PEG/alkyl-based linkers, their distinct structures contribute to differences in ternary complex formation and subsequent degradation efficiency.[3]
Table 2: Efficacy of BTK-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase Ligand | Linker Type/Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | Cereblon (CRBN) | PEG-based | 18 | ~6 | Ramos | |
| Compound B | Cereblon (CRBN) | Alkyl | 11 | ~70 | Namalwa | |
| Compound C | Cereblon (CRBN) | Alkyl | 8 | Inactive | Namalwa | |
| MT-802 | Cereblon (CRBN) | PEG-based | 8 | ~9 | Namalwa | |
| MT-809 | Cereblon (CRBN) | PEG-based | 12 | ~12 | Namalwa |
Data synthesized from multiple sources.[4][5]
Key Observations:
-
For BTK-targeting PROTACs, linker length is a critical factor, with a significant loss of activity observed when the linker is too short (e.g., 8-atom alkyl linker).[4]
-
Both PEG-based and alkyl linkers can yield potent BTK degraders. The optimal length and composition appear to be highly dependent on the specific warhead and E3 ligase ligand pair.[4][5]
-
A change in the attachment point on the pomalidomide (B1683931) (CRBN ligand) from C4 to C5 can dramatically improve the degradation potency of BTK PROTACs, highlighting that linker attachment is as crucial as its composition and length.[5]
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of PROTACs, it is essential to be familiar with their mechanism of action and the experimental procedures used for their characterization.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[6] A PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[6] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[7]
Experimental Workflow for PROTAC Efficacy Comparison
A systematic approach is necessary to compare the efficacy of PROTACs with different linkers. The following workflow outlines the key experimental stages.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of PROTAC efficacy.
Western Blot for Target Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[8]
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and determine the DC50 and Dmax values.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTACs and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions to preserve ubiquitination.
-
-
Immunoprecipitation:
-
Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
-
Western Blot Analysis:
-
Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody to detect the polyubiquitinated target protein. An increased smear of high-molecular-weight bands in the PROTAC-treated samples indicates ubiquitination.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the cytotoxic effects of the PROTACs on the cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat them with a range of concentrations of the PROTACs for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Follow the manufacturer's protocol for the chosen cell viability assay (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals).
-
-
Data Analysis:
-
Measure the absorbance or luminescence according to the assay manufacturer's instructions.
-
Plot cell viability against the PROTAC concentration and calculate the IC50 value (the concentration that inhibits cell growth by 50%).[4]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bifunctional Linkers in Bioconjugation: Spotlight on Tos-aminoxy-Boc-PEG4-Tos
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical determinant of success. These linkers not only connect the targeting moiety to the payload but also profoundly influence the overall stability, solubility, and pharmacokinetic profile of the conjugate. This guide provides a comprehensive comparison of bifunctional linkers, with a special focus on the heterobifunctional linker, Tos-aminoxy-Boc-PEG4-Tos . We will delve into its properties and performance in comparison to other widely used linkers, supported by experimental data and detailed protocols.
Introduction to Bifunctional Linkers
Bifunctional linkers are molecules with two reactive ends, enabling the covalent linkage of two different molecules. In the context of drug development, they are essential for creating targeted therapies. The ideal linker should be stable in circulation to prevent premature drug release and efficiently release the payload at the target site. Polyethylene (B3416737) glycol (PEG) chains are frequently incorporated into linker designs to enhance water solubility, reduce immunogenicity, and prolong circulation half-life.[1][2]
This compound is a heterobifunctional linker featuring:
-
A tosyl (Tos) group: A good leaving group for nucleophilic substitution, enabling reaction with nucleophiles like amines and thiols.[3][4]
-
A tert-Butyloxycarbonyl (Boc)-protected aminoxy group: After deprotection under mild acidic conditions, the aminoxy group can react with aldehydes or ketones to form a stable oxime bond.[5][6]
-
A PEG4 spacer : A short polyethylene glycol chain that enhances hydrophilicity and provides spatial separation between the conjugated molecules.[5]
Comparison of Linker Chemistries
The choice of conjugation chemistry is paramount to the stability and homogeneity of the final product. Here, we compare the oxime ligation chemistry of aminoxy linkers with other common strategies.
| Linker Type | Reactive Groups | Bond Formed | Stability Characteristics | Key Considerations |
| Aminoxy Linkers (e.g., this compound) | Aminoxy + Aldehyde/Ketone | Oxime | Highly stable across a broad pH range (pH 2-9).[7] More stable than imines and hydrazones.[7] | Requires the introduction of an aldehyde or ketone handle onto one of the molecules. This can be achieved through site-specific enzymatic or chemical modifications.[8] |
| Maleimide Linkers | Maleimide + Thiol | Thiosuccinimide ether | The thiosuccinimide linkage is susceptible to retro-Michael reaction, leading to potential payload loss in vivo.[9][10] Hydrolysis of the succinimide (B58015) ring can improve stability.[11] | Reacts specifically with free thiols, often from reduced interchain disulfides or engineered cysteines in antibodies. Can lead to heterogeneous products if multiple reactive thiols are present.[12] |
| Click Chemistry Linkers (e.g., Azide-Alkyne) | Azide (B81097) + Alkyne (often strain-promoted, e.g., DBCO) | Triazole | Forms a highly stable and biologically inert triazole ring.[12] | Requires the introduction of azide and alkyne functionalities. Strain-promoted variants (SPAAC) are copper-free and bioorthogonal. |
| NHS Ester Linkers | N-Hydroxysuccinimide (NHS) ester + Amine | Amide | Forms a stable amide bond. | Reacts with primary amines, such as the side chains of lysine (B10760008) residues. Can lead to heterogeneous products due to the abundance of lysines on the surface of proteins.[13] |
Performance Comparison: Aminoxy Linkers vs. Alternatives
While direct head-to-head quantitative comparisons of "this compound" with other linkers in a single system are limited in the public domain, we can infer performance characteristics based on available data for similar linker types.
Stability
The oxime bond formed by aminoxy linkers is known for its high stability under physiological conditions, which is a significant advantage over the thiosuccinimide linkage of maleimide-based conjugates that can undergo retro-Michael addition, leading to premature drug release.[7][9] Studies have shown that ADCs with maleimide-based linkers can lose a significant percentage of their payload over time in plasma.[9]
Homogeneity
Aminoxy linkers, when used in conjunction with site-specific aldehyde or ketone introduction methods, can produce highly homogeneous conjugates with a defined drug-to-antibody ratio (DAR).[8] This is a key advantage over traditional lysine- and cysteine-conjugation methods which often result in heterogeneous mixtures.[14]
Pharmacokinetics
The inclusion of a PEG spacer, such as the PEG4 in "this compound", generally improves the pharmacokinetic properties of bioconjugates.[15][16] Longer PEG chains have been shown to significantly extend the half-life of antibody fragments, although this can sometimes be accompanied by a reduction in in vitro cytotoxicity.[2][15] Studies comparing linear and pendant PEG configurations suggest that the arrangement of the PEG chains can also influence the stability and clearance of ADCs, with pendant configurations showing slower clearance rates for highly loaded ADCs.[17][18]
Experimental Protocols
The following is a general protocol for the site-specific conjugation of a payload to an antibody using a linker similar to "this compound". This protocol involves the generation of aldehyde groups on the antibody's glycans followed by oxime ligation.
Generation of Aldehyde Groups on the Antibody
-
Buffer Exchange: Prepare the antibody in an appropriate reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Oxidation: Add a freshly prepared solution of sodium periodate (B1199274) (NaIO₄) to the antibody solution to a final concentration of 1-2 mM. Incubate the reaction in the dark at 4°C for 30 minutes.
-
Quenching: Quench the reaction by adding an excess of glycerol (B35011) or ethylene (B1197577) glycol.
-
Purification: Remove the excess periodate and byproducts by buffer exchange using a desalting column or spin filtration.
Deprotection and Conjugation with this compound
-
Deprotection of the Aminoxy Group: The Boc protecting group on the "this compound" linker is removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free aminoxy group. This step is typically performed on the linker before conjugation to the payload.
-
Payload Attachment to the Linker: The tosyl end of the deprotected linker can be reacted with a nucleophilic group on the payload molecule (e.g., an amine or thiol) in an appropriate organic solvent.
-
Conjugation to the Aldehyde-Antibody: The purified aldehyde-containing antibody is then reacted with the aminoxy-functionalized payload. The reaction is typically carried out at a slightly acidic pH (e.g., pH 5.5-6.5) for several hours at room temperature.
-
Purification of the ADC: The resulting ADC is purified from unconjugated payload and linker using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): Determined by UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Purity and Aggregation: Assessed by SEC.
-
In vitro Cytotoxicity: Evaluated using cell-based assays on target-expressing and non-expressing cell lines.
-
Plasma Stability: The stability of the linker is assessed by incubating the ADC in plasma and measuring the amount of released payload over time.
Mandatory Visualizations
Experimental Workflow for Site-Specific ADC Synthesis via Oxime Ligation
Caption: Workflow for site-specific ADC synthesis using oxime ligation.
HER2 Signaling Pathway and ADC Mechanism of Action
Caption: HER2 signaling and the general mechanism of action for an ADC.
Conclusion
The selection of a bifunctional linker is a critical decision in the design of targeted therapies. "this compound" offers a compelling option due to its heterobifunctional nature, the stability of the resulting oxime bond, and the beneficial properties imparted by the PEG spacer. While direct comparative data is still emerging, the principles of oxime ligation and PEGylation suggest that linkers of this class can lead to the production of more homogeneous, stable, and effective bioconjugates compared to traditional methods. As the field of targeted drug delivery continues to evolve, the rational design and selection of linkers will remain a cornerstone of successful therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 5. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 7. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. purepeg.com [purepeg.com]
- 14. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. purepeg.com [purepeg.com]
- 17. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Tos-aminoxy-Boc-PEG4-Tos: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized chemical reagents like Tos-aminoxy-Boc-PEG4-Tos is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by examining data from structurally related compounds and adhering to established laboratory safety protocols, a comprehensive disposal plan can be formulated. This guide provides essential information and step-by-step procedures to ensure the safe disposal of this bifunctional crosslinker, reinforcing a culture of safety and regulatory compliance within your laboratory.
Understanding the Compound: Properties and Potential Hazards
This compound is a bifunctional crosslinker featuring a t-Boc-aminooxy group and a tosyl group. The tosyl group is a good leaving group for nucleophilic substitution, and the protected aminooxy can be deprotected under mild acidic conditions. The polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous media.
While specific hazard data for this compound is not available, analysis of related PEGylated molecules provides some insight. For instance, the SDS for a similar compound, DIBENZOCYCLOOCTYNE-PEG4-BIOTIN CONJUGATE, indicates that it is not classified as a hazardous substance. However, another related compound, Aminooxy-PEG3-Azide, is designated as "extremely hazardous for water" (WGK 3), highlighting the potential for environmental toxicity even in the absence of immediate human health hazards. Therefore, it is prudent to handle this compound with care and prevent its release into the environment.
Table 1: Chemical and Safety Data for this compound and Related Compounds
| Property | This compound | DIBENZOCYCLOOCTYNE-PEG4-BIOTIN CONJUG& | Aminooxy-PEG3-Azide |
| Molecular Formula | C20H33NO9S | Not Available | Not Available |
| Molecular Weight | 463.6 g/mol | Not Available | Not Available |
| Physical Form | Solid | Solid | Not Available |
| Known Hazards | Not specified. | Not a hazardous substance or mixture. | Not classified as hazardous, but extremely hazardous for water (WGK 3).[1] |
| Storage | -20°C | Room temperature | Not specified |
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on best practices for laboratory chemical waste disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
2. Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
3. Small Quantities (Solid Waste):
-
For small amounts of solid this compound, carefully sweep the material into a designated chemical waste container.
-
Avoid generating dust. If necessary, lightly moisten the material with a suitable solvent (e.g., isopropanol) to minimize airborne particles, ensuring the solvent is compatible with the waste container.
4. Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be placed in the designated solid chemical waste container.
5. Solutions Containing this compound:
-
Do not dispose of solutions containing this compound down the drain.[1]
-
Collect all liquid waste in a sealed, properly labeled container. The label should include the chemical name, concentration, and any solvents used.
-
Store the liquid waste container in a designated secondary containment area until it is collected by your institution's hazardous waste management team.
6. Decontamination:
-
Decontaminate any surfaces that may have come into contact with the compound using a suitable solvent or detergent, as recommended by your institution's safety protocols.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid chemical waste.
7. Final Disposal:
-
The sealed and labeled waste containers should be collected by your institution's EHS or hazardous waste disposal service for incineration or other approved disposal methods.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound, particularly in the absence of a specific Safety Data Sheet.
Caption: Disposal decision workflow for this compound.
By following these guidelines and consulting with your institutional safety experts, you can ensure the responsible and safe disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem.
References
Essential Safety and Operational Guidance for Handling Tos-aminoxy-Boc-PEG4-Tos
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Chemical Properties
Tos-aminoxy-Boc-PEG4-Tos is a bifunctional crosslinker.[3][4] The tosyl group is an excellent leaving group for nucleophilic substitution, while the Boc-protected aminoxy group can be deprotected under mild acidic conditions for further reactions.[3][4] The PEG4 spacer enhances its solubility in aqueous media.[3][4][5]
| Component | Chemical Formula | Molecular Weight | Key Properties & Potential Hazards |
| This compound | C₂₇H₃₉NO₁₁S₂ | 617.73 g/mol | Tosyl Group : Potent alkylating agent, reactive with nucleophiles. Boc Group : Acid-labile protecting group; deprotection may involve strong acids. Aminoxy Group : Used for bioconjugation; some amines can be hazardous. PEG Spacer : Generally low toxicity and biodegradable. |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. The following PPE is recommended as a minimum standard:
| Protection Type | Recommended PPE | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against potential splashes of the compound or solvents. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing (Solid Compound):
-
Conduct all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Before weighing, ensure all necessary PPE is worn correctly.
-
Use a dedicated, clean spatula for transferring the solid.
-
Close the container tightly immediately after use to prevent moisture absorption and contamination.
2. Dissolution and Solution Handling:
-
Consult the supplier's data sheet for solubility information. This compound is expected to have good solubility in aqueous media due to the PEG spacer.[3][4][5]
-
Add the solvent to the solid slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the container is securely capped.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
3. Use in Reactions (e.g., Bioconjugation):
-
The tosyl group is highly reactive towards nucleophiles such as amines and thiols.[6] Plan reactions accordingly to avoid unintended side reactions.
-
The Boc protecting group is removed under acidic conditions. Handle strong acids with extreme care in a chemical fume hood.
-
Maintain an inert atmosphere if the reaction is sensitive to air or moisture.
Spill and Emergency Procedures
| Situation | Immediate Action |
| Small Spill | Absorb with an inert material (e.g., sand or vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste. Decontaminate the area with an appropriate solvent. |
| Large Spill | Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[7][8] PROTAC linkers and degraders can be highly toxic to aquatic life.[7]
1. Waste Segregation:
-
Keep all waste streams containing this compound separate from other laboratory waste.
2. Waste Collection:
-
Solid Waste: Collect unused solid compound and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
3. Final Disposal:
-
Arrange for pickup and disposal through your institution's certified hazardous waste management provider.
-
Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 4. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 5. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
